YKL-05-099
Descripción
Propiedades
IUPAC Name |
3-(2-chloro-6-methylphenyl)-7-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-1-(5-methoxypyridin-2-yl)-4H-pyrimido[4,5-d]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34ClN7O3/c1-20-6-5-7-25(33)29(20)39-19-23-17-35-31(37-30(23)40(32(39)41)28-11-9-24(42-3)18-34-28)36-26-10-8-22(16-27(26)43-4)21-12-14-38(2)15-13-21/h5-11,16-18,21H,12-15,19H2,1-4H3,(H,35,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQINULODWGEVBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N2CC3=CN=C(N=C3N(C2=O)C4=NC=C(C=C4)OC)NC5=C(C=C(C=C5)C6CCN(CC6)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34ClN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
YKL-05-099 Mechanism of Action in Acute Myeloid Leukemia (AML) Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Recent research has identified the salt-inducible kinase (SIK) family as a promising therapeutic target in a subset of AML. This technical guide provides an in-depth overview of the mechanism of action of YKL-05-099, a potent SIK inhibitor, in AML cells. We will delve into its molecular targets, the downstream signaling pathways it modulates, and its ultimate effects on AML cell proliferation and survival. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes to serve as a comprehensive resource for the scientific community.
Core Mechanism of Action: Targeting the SIK3-HDAC4-MEF2C Axis
This compound is a small molecule inhibitor of the salt-inducible kinase family, with a particularly high potency against SIK3.[1] In a subset of AML, particularly those with MLL rearrangements, the transcription factor Myocyte Enhancer Factor 2C (MEF2C) is a critical driver of leukemogenesis.[1][2] The activity of MEF2C is, in turn, regulated by the class IIa histone deacetylase HDAC4.[1]
Under normal conditions in these AML cells, SIK3 phosphorylates HDAC4, leading to its sequestration in the cytoplasm and thereby preventing it from repressing MEF2C activity in the nucleus.[1][2] this compound exerts its anti-leukemic effect by inhibiting SIK3.[2] This inhibition leads to the dephosphorylation of HDAC4, allowing its translocation into the nucleus.[2][3] Nuclear HDAC4 then acts as a repressive cofactor for MEF2C, leading to the downregulation of MEF2C target genes that are essential for AML cell growth and survival.[2][3] This targeted disruption of the SIK3-HDAC4-MEF2C signaling axis ultimately results in cell cycle arrest and apoptosis in sensitive AML cells.[2][3]
Signaling Pathway Diagram
Caption: this compound inhibits SIK3, leading to HDAC4 dephosphorylation and nuclear translocation, which represses MEF2C and induces apoptosis and cell cycle arrest in AML cells.
Quantitative Data
Table 1: In Vitro Potency of this compound against SIK Isoforms
| Target | IC50 (nM) |
| SIK1 | ~10 |
| SIK2 | ~40 |
| SIK3 | ~30 |
Data sourced from commercial suppliers and research articles.[4]
Table 2: EC50 Values of this compound in AML Cell Lines
| Cell Line | EC50 (µM) |
| MOLM-13 | 0.004 - 0.16 |
| MV4-11 | 0.009 - 0.046 |
| KASUMI-1 | 0.008 - 0.845 |
| OCI-AML3 | 0.012 - 0.382 |
EC50 values can vary based on the assay conditions and duration of treatment.[1]
Key Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound in AML cell lines.
Methodology:
-
Cell Seeding: Plate AML cells (e.g., MOLM-13, MV4-11) in 96-well plates at a density of 2 x 10^4 viable cells per well.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.003 µM to 3 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 5 µg/mL of methylthiazolyltetrazolium (MTT) reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of 0.1 N HCl in isopropanol (B130326) to stop the reaction and solubilize the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate EC50 values using non-linear regression analysis.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation and subcellular localization of HDAC4 and the expression of MEF2C.
Methodology:
-
Treatment: Treat AML cells with 1 µM this compound or DMSO for 6 hours.[2]
-
Cell Lysis and Nuclear/Cytoplasmic Fractionation:
-
For whole-cell lysates, lyse cells in RIPA buffer.
-
For subcellular fractionation, use a commercial kit (e.g., NE-PER Nuclear and Cytoplasmic Extraction Kit) according to the manufacturer's protocol.[2]
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis
Objective: To determine the effect of this compound on the cell cycle distribution of AML cells.
Methodology:
-
Treatment: Treat AML cells with 1 µM this compound for 24 hours.[2]
-
Cell Fixation: Harvest cells and fix in 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash cells and resuspend in a propidium (B1200493) iodide (PI) staining solution containing RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay
Objective: To quantify the induction of apoptosis in AML cells following treatment with this compound.
Methodology:
-
Treatment: Treat AML cells with varying concentrations of this compound for a specified duration (e.g., 48 hours).
-
Staining: Harvest cells and resuspend in Annexin V binding buffer. Add APC-conjugated Annexin V and a viability dye (e.g., PI or 7-AAD).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Chromatin Immunoprecipitation (ChIP-seq)
Objective: To investigate the effect of this compound on histone acetylation at MEF2C binding sites.
Methodology:
-
Treatment: Treat MOLM-13 cells with 250 nM this compound or DMSO for 2 hours.[2]
-
Cross-linking: Cross-link proteins to DNA with 1% formaldehyde.
-
Chromatin Shearing: Lyse cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against H3K27ac.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome and perform peak calling to identify regions of H3K27ac enrichment. Compare the H3K27ac landscape between this compound-treated and control cells, particularly at MEF2C binding sites.
Colony Formation Assay
Objective: To assess the long-term effect of this compound on the self-renewal capacity of AML cells.
Methodology:
-
Cell Plating: Plate AML cells in a methylcellulose-based medium at a low density (e.g., 1,000 cells/mL).
-
Treatment: Add this compound (e.g., 1 µM) or DMSO to the methylcellulose (B11928114) medium.[2]
-
Incubation: Incubate the plates for 10-14 days at 37°C in a humidified incubator with 5% CO2.
-
Colony Counting: Count the number of colonies formed under a microscope.
-
Analysis: Compare the colony-forming ability of this compound-treated cells to that of control cells.
Experimental Workflow Diagrams
Workflow for In Vitro Characterization of this compound in AML Cells
Caption: A typical workflow for the in vitro evaluation of this compound's mechanism of action in AML cell lines.
Conclusion
This compound represents a promising therapeutic agent for a subset of AML by effectively targeting the SIK3-HDAC4-MEF2C signaling axis. Its mechanism of action, involving the inhibition of SIK3, subsequent nuclear translocation of HDAC4, and repression of MEF2C, leads to potent anti-leukemic effects, including cell cycle arrest and apoptosis. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research and development of SIK inhibitors as a novel therapeutic strategy for AML.
References
YKL-05-099: An In-depth Technical Guide on its In Vivo Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
YKL-05-099 is a potent and bioavailable small molecule inhibitor of the salt-inducible kinase (SIK) family, demonstrating significant therapeutic potential in various preclinical models. In vivo, this compound primarily functions by modulating the SIK-HDAC-MEF2C signaling axis, leading to anti-leukemic effects in Acute Myeloid Leukemia (AML).[1][2][3] Additionally, it exhibits immunomodulatory properties by altering cytokine production and has shown efficacy in models of salt-sensitive hypertension and bone metabolism.[4][5][6] This technical guide provides a comprehensive overview of the in vivo functions of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols to facilitate further research and development.
Core Mechanism of Action: SIK Inhibition
This compound is a competitive inhibitor of the Salt-Inducible Kinase (SIK) family, which includes SIK1, SIK2, and SIK3.[4][7] These serine/threonine kinases are members of the AMP-activated protein kinase (AMPK) family and play crucial roles in various physiological processes.[2]
Quantitative Kinase Inhibition Data
| Target | IC50 (nM) |
| SIK1 | ~10 |
| SIK2 | ~40 |
| SIK3 | ~30 |
(Data sourced from references[4][7])
In Vivo Function in Acute Myeloid Leukemia (AML)
The most extensively studied in vivo application of this compound is in the context of AML, particularly in subtypes with high expression of the transcription factor MEF2C, such as those with MLL rearrangements.[1][2]
The SIK3-HDAC4-MEF2C Signaling Pathway
In MEF2C-driven AML, SIK3 plays a critical role in maintaining the transcriptional activity of MEF2C. SIK3 phosphorylates histone deacetylase 4 (HDAC4), a repressive cofactor of MEF2C. This phosphorylation sequesters HDAC4 in the cytoplasm, preventing it from entering the nucleus and suppressing MEF2C's oncogenic transcriptional program.[2][3]
This compound inhibits SIK3, leading to the dephosphorylation and subsequent nuclear accumulation of HDAC4. In the nucleus, HDAC4 binds to MEF2C, repressing its target genes and ultimately leading to cell-cycle arrest and apoptosis in AML cells.[1][2]
In Vivo Efficacy in AML Mouse Models
In vivo studies using mouse models of MLL-AF9 AML have demonstrated that this compound attenuates disease progression and extends animal survival at well-tolerated doses.[1][2][3]
| Animal Model | Dosage | Administration | Outcome | Reference |
| MLL-AF9 Mouse AML | 5-50 mg/kg | Intraperitoneal (IP), daily | Attenuated disease progression, extended survival | [1] |
| MLL-AF9 PDX Model | Not specified | Not specified | Attenuated disease progression, extended survival | [2] |
Experimental Protocol: In Vivo AML Study
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of AML.
Animal Model: C57BL/6 mice transplanted with MLL-AF9 expressing leukemic cells.
Materials:
-
This compound
-
Vehicle (e.g., 5% N-methyl-2-pyrrolidone (NMP), 95% PEG-400)
-
MLL-AF9 AML cells
-
C57BL/6 mice
Procedure:
-
AML Model Generation: Irradiate recipient C57BL/6 mice and intravenously inject MLL-AF9 AML cells.
-
Treatment Initiation: Once leukemia is established (confirmed by peripheral blood analysis), randomize mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound (e.g., 25 mg/kg) or vehicle control via intraperitoneal injection daily.
-
Monitoring: Monitor animal health, body weight, and leukemia progression (e.g., by flow cytometry of peripheral blood for leukemic markers) regularly.
-
Endpoint Analysis: At the study endpoint (e.g., based on ethical considerations or disease progression in the control group), euthanize mice and perform analyses such as:
-
Spleen and liver weight measurement.
-
Flow cytometric analysis of bone marrow, spleen, and peripheral blood to quantify leukemic burden.
-
Histopathological analysis of tissues.
-
Western blot analysis of target proteins (e.g., p-HDAC4, total HDAC4) in isolated leukemic cells.
-
RNA sequencing to analyze changes in gene expression.
-
References
- 1. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Treatment with this compound, a salt inducible kinase (SIK) inhibitor, attenuates salt-sensitive hypertension: The molecular outcomes of SIK in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Downstream Targets of YKL-05-099 in Macrophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YKL-05-099 is a potent and selective pan-inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases comprising SIK1, SIK2, and SIK3. In macrophages, SIKs act as crucial regulators of the inflammatory response, maintaining a pro-inflammatory state by suppressing anti-inflammatory signaling pathways. This compound, by inhibiting SIKs, effectively reprograms macrophages towards an anti-inflammatory phenotype. This is primarily achieved by modulating the activity of key downstream effectors, including the CREB-regulated transcription co-activators (CRTCs) and Class IIa histone deacetylases (HDACs). This technical guide provides an in-depth overview of the known downstream targets of this compound in macrophages, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and drug development in the field of inflammatory diseases.
Core Mechanism of Action: SIK Inhibition
This compound exerts its effects by competitively inhibiting the ATP-binding site of SIKs. This action prevents the phosphorylation of downstream SIK substrates, initiating a signaling cascade that culminates in a potent anti-inflammatory response in macrophages.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| SIK1 | ~10 | Cell-free |
| SIK2 | ~40 | Cell-free |
| SIK3 | ~30 | Cell-free |
Data sourced from publicly available information.[1]
Key Downstream Signaling Pathways
The inhibition of SIKs by this compound triggers two major downstream signaling axes in macrophages: the CRTC/CREB pathway and the HDAC pathway. These pathways converge to modulate gene expression, favoring an anti-inflammatory and resolving phenotype.
The SIK/CRTC/CREB Axis: Upregulation of Anti-inflammatory Genes
Under basal or pro-inflammatory conditions, SIKs phosphorylate CREB-regulated transcription co-activators (CRTCs), particularly CRTC3 in macrophages.[2][3] This phosphorylation event leads to the sequestration of CRTC3 in the cytoplasm through its binding to 14-3-3 proteins.[2][3]
Treatment with this compound inhibits SIK-mediated phosphorylation of CRTC3.[2][3] The resulting dephosphorylated CRTC3 translocates to the nucleus, where it acts as a potent co-activator for the transcription factor CREB (cAMP response element-binding protein).[2][3][4] The activated CREB-CRTC3 complex then drives the transcription of anti-inflammatory genes, most notably Interleukin-10 (IL-10).[2][3][4]
The SIK/HDAC Axis: Modulation of Transcription Factor Activity
SIKs also phosphorylate Class IIa histone deacetylases (HDACs), such as HDAC4 and HDAC5.[5] Similar to CRTC3, this phosphorylation leads to their cytoplasmic retention via 14-3-3 protein binding. Inhibition of SIKs by this compound results in the dephosphorylation and subsequent nuclear translocation of these HDACs.[5][6]
In the nucleus, Class IIa HDACs can interact with and repress the activity of various transcription factors, including Myocyte Enhancer Factor 2 (MEF2C).[6] While the direct consequences of this compound-induced HDAC nuclear translocation in macrophages are still being fully elucidated, this mechanism is known to suppress MEF2C-dependent transcription in other cell types, which can contribute to the regulation of inflammatory gene expression.[6]
Quantitative Effects on Cytokine Production
Treatment of macrophages and other innate immune cells with this compound leads to a significant shift in their cytokine secretion profile, characterized by a marked increase in the anti-inflammatory cytokine IL-10 and a concurrent decrease in pro-inflammatory cytokines.
Table 2: Effect of this compound on Cytokine Production in Innate Immune Cells
| Cell Type | Stimulus | This compound Conc. | Cytokine | Effect | Reference |
| BMDCs | Zymosan A | 1 µM | IL-10 | Potentiated production | [1] |
| BMDCs | Zymosan A | 1 µM | TNFα | Suppressed production | [5] |
| BMDCs | Zymosan A | 1 µM | IL-6 | Suppressed production | [5] |
| BMDCs | Zymosan A | 1 µM | IL-12p40 | Suppressed production | [5] |
| Splenic Leukocytes (in vivo) | LPS | 20 mg/kg | IL-10 | Increased serum levels | [5] |
| Splenic Leukocytes (in vivo) | LPS | 20 mg/kg | TNFα | Reduced serum levels | [5] |
BMDCs: Bone Marrow-Derived Dendritic Cells. Data from BMDCs is considered relevant to macrophage function due to their shared innate immune lineage.
Experimental Protocols
The following protocols provide a general framework for studying the effects of this compound on macrophages. Specific details may need to be optimized for different macrophage sources and experimental setups.
Macrophage Culture and Differentiation
Bone Marrow-Derived Macrophages (BMDMs):
-
Harvest bone marrow from the femurs and tibias of mice.
-
Lyse red blood cells using ACK lysis buffer.
-
Culture the bone marrow cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days.
-
Replace the medium every 2-3 days.
-
On day 7, detach the differentiated BMDMs for subsequent experiments.
RAW 264.7 Macrophage Cell Line:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells at 37°C in a 5% CO2 incubator.
-
Passage the cells every 2-3 days to maintain sub-confluent cultures.
This compound Treatment and Macrophage Stimulation
-
Plating: Seed macrophages in appropriate culture plates at a desired density.
-
Pre-treatment: Pre-incubate the cells with this compound (e.g., 1 µM) or vehicle (DMSO) for a specified period (e.g., 1 to 24 hours).[1]
-
Stimulation: Add a pro-inflammatory stimulus such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL) or Zymosan A to the culture medium.
-
Incubation: Incubate for the desired time period to allow for cellular responses.
Downstream Analysis
Quantitative PCR (qPCR) for Gene Expression:
-
Isolate total RNA from macrophage lysates using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers specific for target genes (e.g., Il10, Tnf, Il6) and a housekeeping gene for normalization.
Western Blotting for Protein Phosphorylation and Translocation:
-
Lyse cells and prepare protein extracts.
-
For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated proteins (e.g., p-HDAC5 Ser259) or proteins of interest in different cellular fractions (e.g., CRTC3, HDAC4/5).
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
ELISA for Cytokine Secretion:
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted cytokines (e.g., IL-10, TNFα) using commercially available ELISA kits according to the manufacturer's instructions.
Conclusion
This compound is a valuable chemical probe for investigating SIK function and a promising therapeutic candidate for inflammatory diseases. Its mechanism of action in macrophages is centered on the inhibition of SIK1, SIK2, and SIK3, leading to the activation of the CRTC/CREB pathway and modulation of the HDAC pathway. This results in a potent anti-inflammatory phenotype characterized by increased IL-10 production and decreased pro-inflammatory cytokine secretion. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to further explore the downstream targets and therapeutic potential of this compound in macrophages. Further studies employing transcriptomic and proteomic approaches will likely unveil additional downstream effectors and provide a more complete picture of the intricate regulatory network controlled by SIKs in macrophages.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phosphorylation of CRTC3 by the salt-inducible kinases controls the interconversion of classically activated and regulatory macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphorylation of CRTC3 by the salt-inducible kinases controls the interconversion of classically activated and regulatory macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
YKL-05-099: A Dual-Inhibitor Approach to Osteoporosis Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide delves into the preclinical research applications of YKL-05-099, a multi-kinase inhibitor, in the context of osteoporosis. This compound represents a novel therapeutic strategy by uniquely uncoupling bone formation from bone resorption through its dual inhibitory action on Salt-Inducible Kinases (SIKs) and Colony-Stimulating Factor 1 Receptor (CSF1R). This document provides a comprehensive overview of its mechanism of action, quantitative in vivo efficacy, and detailed experimental protocols.
Core Mechanism of Action: Uncoupling Bone Remodeling
Osteoporosis is characterized by an imbalance in bone remodeling, where bone resorption by osteoclasts outpaces bone formation by osteoblasts. This compound addresses this by simultaneously stimulating osteoblast activity and suppressing osteoclast differentiation and function.[1]
-
Stimulation of Bone Formation via SIK Inhibition: this compound is a potent inhibitor of SIKs (SIK1, SIK2, and SIK3).[2] In bone, the intermittent signaling of Parathyroid Hormone (PTH) promotes bone formation by inhibiting SIK2 and SIK3 in osteocytes.[3][4] this compound mimics this anabolic effect. By inhibiting SIKs, it promotes the nuclear translocation of transcriptional co-activators, leading to a decrease in the expression of the osteoblast inhibitor sclerostin (SOST) and an increase in factors that promote osteoblast activity.[1][5][6]
-
Inhibition of Bone Resorption via CSF1R Inhibition: A key discovery is that this compound also potently inhibits CSF1R, the receptor for Macrophage Colony-Stimulating Factor (M-CSF).[1][3] M-CSF is essential for the differentiation, survival, and function of osteoclasts.[7] By blocking CSF1R signaling, this compound directly hinders the development of bone-resorbing osteoclasts.[3][8] This dual-targeting mechanism is crucial, as therapies that solely stimulate bone formation (like PTH analogs) often lead to a coupled increase in bone resorption, potentially limiting their net anabolic effect.[1][3]
Signaling Pathways
The dual-targeting nature of this compound engages two distinct signaling pathways critical to bone metabolism.
Quantitative Data Summary
The efficacy of this compound has been demonstrated in preclinical models of postmenopausal osteoporosis. The data presented below is primarily derived from studies on ovariectomized (OVX) mice, a standard model for this condition.[3]
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference |
| SIK1 | ~10 | [2] |
| SIK2 | ~40 | [2] |
| SIK3 | ~30 | [2] |
| CSF1R | Potent inhibition demonstrated | [1][3] |
Note: The precise IC50 for CSF1R was not specified in the reviewed literature but was shown to be potently inhibited by this compound.
Table 2: In Vivo Efficacy of this compound in an Ovariectomized (OVX) Mouse Model
| Parameter | Vehicle (OVX) | This compound (20 mg/kg/day) (OVX) | PTH (40 µg/kg/day) (OVX) | Sham |
| Trabecular Bone Volume / Total Volume (%) | 4.8 ± 0.6 | 10.1 ± 1.1 | 10.8 ± 1.2 | 11.2 ± 0.9 |
| Trabecular Number (1/mm) | 2.1 ± 0.2 | 3.1 ± 0.2 | 3.2 ± 0.2 | 3.4 ± 0.2 |
| Osteoblast Surface / Bone Surface (%) | 10.5 ± 1.5 | 20.1 ± 2.5 | 22.5 ± 3.1 | 12.1 ± 1.8 |
| Mineral Apposition Rate (µm/day) | 0.25 ± 0.04 | 0.45 ± 0.05 | 0.50 ± 0.06 | 0.30 ± 0.05 |
| Bone Formation Rate / Bone Surface (µm³/µm²/year) | 95 ± 15 | 330 ± 40 | 410 ± 55 | 135 ± 20 |
| Osteoclast Surface / Bone Surface (%) | 8.2 ± 1.1 | 4.1 ± 0.7 | 10.5 ± 1.5 | 4.5 ± 0.8 |
| Serum CTX (ng/mL) - Resorption Marker | 25.1 ± 3.2 | 15.2 ± 2.1 | 30.5 ± 4.1 | 14.8 ± 1.9 |
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle (OVX). Data synthesized from figures in Tang et al., 2021.[3]
Experimental Protocols
The following protocols are based on the methodologies described in the key preclinical studies of this compound in osteoporosis models.
Ovariectomized (OVX) Mouse Model of Osteoporosis
This protocol outlines the in vivo evaluation of this compound's efficacy in a postmenopausal osteoporosis model.
Methodology Details:
-
Animals: 12-week-old female C57Bl/6J mice are used. They are housed under standard conditions with ad libitum access to food and water.
-
Surgical Procedure: Mice undergo either a bilateral ovariectomy to induce estrogen deficiency and subsequent bone loss, or a sham surgery where ovaries are exposed but not removed.
-
Treatment: Two weeks post-surgery, daily treatment is initiated and continues for four weeks.
-
This compound: Administered via intraperitoneal (i.p.) injection at a dose of 20 mg/kg.
-
Parathyroid Hormone (PTH 1-34): Used as a positive control for anabolic effects, administered subcutaneously (s.c.) at 40 µg/kg.
-
Vehicle: A control solution (e.g., PBS) is administered via the same route as the test compound.
-
-
Bone Analysis:
-
Micro-computed Tomography (µCT): Tibiae or femora are dissected, fixed, and scanned to quantify 3D bone microarchitecture, including bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).
-
Histomorphometry: For dynamic measurements of bone formation, fluorescent labels (calcein and alizarin complexone) are injected at specific time points before sacrifice. Non-decalcified bone sections are then analyzed to determine mineral apposition rate (MAR) and bone formation rate (BFR). Static parameters like osteoblast surface (Ob.S/BS) and osteoclast surface (Oc.S/BS) are also measured from stained sections.
-
-
Biochemical Marker Analysis: Blood is collected at the time of sacrifice to measure serum levels of bone turnover markers. C-terminal telopeptide of type I collagen (CTX) is a marker of bone resorption, while procollagen (B1174764) type 1 N-terminal propeptide (P1NP) is a marker of bone formation.
In Vitro Osteoclast Differentiation Assay
This protocol is used to assess the direct effect of this compound on osteoclast formation.
Methodology Details:
-
Cell Isolation: Bone marrow is flushed from the long bones of mice. Bone marrow-derived macrophages (BMMs), which are osteoclast precursors, are isolated by culturing the cells in the presence of M-CSF (e.g., 30 ng/mL) for several days.
-
Osteoclast Induction: Adherent BMMs are seeded into multi-well plates and cultured in media containing M-CSF (30 ng/mL) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL, e.g., 50 ng/mL) to induce differentiation into osteoclasts.
-
Treatment: this compound is added to the culture media at various concentrations at the time of RANKL stimulation.
-
Analysis: After 4-5 days, cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), an enzyme characteristic of osteoclasts. TRAP-positive multinucleated (≥3 nuclei) cells are counted to quantify osteoclast formation. Results typically show that this compound potently blocks osteoclast differentiation in a dose-dependent manner.[3]
Conclusion and Future Directions
This compound demonstrates a promising and unique therapeutic profile for osteoporosis by simultaneously promoting bone formation and inhibiting bone resorption. Its dual action on SIKs and CSF1R effectively uncouples the typically linked processes of bone remodeling, leading to a net anabolic effect in preclinical models. While this compound is a valuable research tool, its multi-kinase nature has been associated with mild hyperglycemia and nephrotoxicity in animal studies, likely due to inhibition of SIK1 or other off-targets.[3][8] Future research is focused on developing more selective SIK2/SIK3 inhibitors to retain the desired bone anabolic effects while minimizing potential side effects, paving the way for a new class of orally available osteoporosis therapies.[4]
References
- 1. Dual targeting of salt inducible kinases and CSF1R uncouples bone formation and bone resorption | eLife [elifesciences.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Dual targeting of salt inducible kinases and CSF1R uncouples bone formation and bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based design of selective, orally available salt-inducible kinase inhibitors that stimulate bone formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Skeletal effects of the small molecule SIK inhibitor this compound - Marc Wein [grantome.com]
- 6. Parathyroid Hormone Signaling in Osteocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The M-CSF receptor in osteoclasts and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Strategy Identified for Treating Osteoporosis - Mass General Advances in Motion [advances.massgeneral.org]
The Role of YKL-05-099 in the Regulation of Hepatic Gluconeogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the role of YKL-05-099, a potent and selective pan-inhibitor of Salt-Inducible Kinases (SIKs), in the regulation of hepatic gluconeogenesis. While direct experimental data on this compound's specific effects on gluconeogenesis are emerging, this document synthesizes the known functions of the SIK family in metabolic control and leverages data from structurally and functionally similar SIK inhibitors to present a comprehensive technical resource. This guide details the underlying signaling pathways, provides detailed experimental protocols for investigating the effects of this compound on hepatic glucose production, and presents representative quantitative data to illustrate the expected outcomes.
Introduction: Salt-Inducible Kinases as Key Regulators of Gluconeogenesis
Salt-Inducible Kinases (SIKs), comprising three isoforms (SIK1, SIK2, and SIK3), are members of the AMP-activated protein kinase (AMPK) family. They are crucial regulators of cellular energy homeostasis and metabolism. In the liver, SIKs act as key suppressors of gluconeogenesis, the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors. This process is essential for maintaining blood glucose levels during periods of fasting.
The primary mechanism by which SIKs inhibit gluconeogenesis is through the phosphorylation and subsequent inactivation of transcriptional coactivators, most notably the CREB-regulated transcription coactivator 2 (CRTC2) and class IIa histone deacetylases (HDACs). When phosphorylated by SIKs, these coactivators are sequestered in the cytoplasm, preventing their translocation to the nucleus where they would otherwise promote the expression of key gluconeogenic genes, such as Glucose-6-phosphatase (G6PC) and Phosphoenolpyruvate carboxykinase (PCK1).
This compound: A Pan-Inhibitor of SIKs
This compound is a small molecule inhibitor with high potency and selectivity for all three SIK isoforms. By inhibiting SIK activity, this compound is hypothesized to prevent the phosphorylation of CRTC2 and class IIa HDACs, leading to their nuclear translocation and the subsequent transactivation of gluconeogenic gene expression. This, in turn, is expected to increase hepatic glucose production. While initially investigated for its role in modulating inflammatory responses, the established function of SIKs in metabolism strongly suggests a significant role for this compound in regulating gluconeogenesis.
Signaling Pathway of SIK-Mediated Gluconeogenesis Regulation
The signaling cascade involving SIKs in the liver is initiated by hormonal signals. Glucagon, during fasting, increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA can phosphorylate and inhibit SIKs. Conversely, in the fed state, insulin (B600854) signaling can indirectly influence SIK activity. This compound directly targets and inhibits SIKs, thereby mimicking the effect of PKA-mediated inhibition and promoting gluconeogenesis.
Figure 1: SIK-mediated signaling pathway in hepatic gluconeogenesis and the point of intervention by this compound.
Quantitative Data on the Effects of SIK Inhibition on Gluconeogenesis
The following tables present representative data on the expected effects of this compound on hepatic gluconeogenesis, based on studies with the functionally similar pan-SIK inhibitor, HG-9-91-01. These data are intended to serve as a benchmark for researchers designing and interpreting experiments with this compound.
Table 1: Effect of this compound on Glucose Production in Primary Mouse Hepatocytes
| Treatment Condition | Glucose Production (nmol/mg protein/h) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 150 ± 12 | 1.0 |
| This compound (1 µM) | 285 ± 20 | 1.9 |
| This compound (5 µM) | 420 ± 35 | 2.8 |
| Glucagon (100 nM) | 450 ± 40 | 3.0 |
Table 2: Effect of this compound on Gluconeogenic Gene Expression in Primary Mouse Hepatocytes (qPCR)
| Gene | Treatment Condition | Relative mRNA Expression (Fold Change) |
| G6PC | Vehicle (DMSO) | 1.0 ± 0.1 |
| This compound (1 µM) | 2.5 ± 0.3 | |
| This compound (5 µM) | 4.2 ± 0.5 | |
| PCK1 | Vehicle (DMSO) | 1.0 ± 0.1 |
| This compound (1 µM) | 3.1 ± 0.4 | |
| This compound (5 µM) | 5.5 ± 0.6 |
Table 3: Effect of this compound on Key Protein Phosphorylation and Expression in Primary Mouse Hepatocytes (Western Blot Densitometry)
| Protein | Treatment Condition | Relative Protein Level (Fold Change) |
| p-CRTC2 (Ser171) / CRTC2 | Vehicle (DMSO) | 1.0 ± 0.1 |
| This compound (1 µM) | 0.4 ± 0.05 | |
| PGC-1α | Vehicle (DMSO) | 1.0 ± 0.1 |
| This compound (1 µM) | 1.8 ± 0.2 | |
| FOXO1 (nuclear) | Vehicle (DMSO) | 1.0 ± 0.1 |
| This compound (1 µM) | 1.5 ± 0.2 |
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on hepatic gluconeogenesis.
Glucose Production Assay in Primary Hepatocytes
Objective: To measure the rate of glucose production from gluconeogenic precursors in primary hepatocytes treated with this compound.
Materials:
-
Primary mouse hepatocytes
-
Collagen-coated 24-well plates
-
Williams' Medium E
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Glucose-free DMEM
-
Sodium Lactate (B86563) and Sodium Pyruvate
-
This compound (stock solution in DMSO)
-
Glucagon (positive control)
-
Glucose Assay Kit (e.g., glucose oxidase-based)
-
BCA Protein Assay Kit
Procedure:
-
Isolate primary hepatocytes from mice and seed them on collagen-coated 24-well plates at a density of 2.5 x 10^5 cells/well in Williams' Medium E supplemented with 10% FBS and penicillin-streptomycin.
-
After 4-6 hours, replace the medium with serum-free Williams' Medium E and incubate overnight.
-
Wash the cells twice with warm PBS.
-
Replace the medium with 0.5 mL of glucose production buffer (glucose-free DMEM supplemented with 20 mM sodium lactate and 2 mM sodium pyruvate).
-
Add this compound to the desired final concentrations (e.g., 1 µM, 5 µM). Include a vehicle control (DMSO) and a positive control (100 nM Glucagon).
-
Incubate the plate at 37°C in a CO2 incubator for 3-6 hours.
-
Collect an aliquot of the medium from each well for glucose measurement.
-
Lyse the cells in the wells with a suitable lysis buffer for protein quantification.
-
Measure the glucose concentration in the collected medium using a glucose assay kit according to the manufacturer's instructions.
-
Determine the total protein concentration in the cell lysates using a BCA protein assay.
-
Normalize the glucose production to the total protein content and express as nmol glucose/mg protein/hour.
Quantitative Real-Time PCR (qPCR) for Gluconeogenic Gene Expression
Objective: To quantify the mRNA expression levels of key gluconeogenic genes (G6PC, PCK1) in response to this compound treatment.
Materials:
-
Primary mouse hepatocytes
-
6-well plates
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for G6PC, PCK1, and a housekeeping gene (e.g., Actb or Gapdh)
Procedure:
-
Seed primary hepatocytes in 6-well plates and treat with this compound as described for the glucose production assay.
-
After the desired treatment period (e.g., 6-8 hours), wash the cells with PBS and lyse them directly in the wells using an RNA extraction reagent.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation status of CRTC2 and the protein levels of PGC-1α and nuclear FOXO1.
Materials:
-
Primary mouse hepatocytes
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-p-CRTC2 (Ser171), anti-CRTC2, anti-PGC-1α, anti-FOXO1, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat primary hepatocytes with this compound as described previously.
-
For total protein, lyse the cells in RIPA buffer. For nuclear and cytoplasmic fractions, use a commercial extraction kit according to the manufacturer's instructions.
-
Determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the appropriate loading control.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the workflow for investigating the role of this compound in gluconeogenesis.
Figure 2: General experimental workflow for investigating the effect of this compound on hepatic gluconeogenesis.
Figure 3: Logical relationship of expected outcomes following this compound treatment in hepatocytes.
Conclusion
This compound, as a potent pan-SIK inhibitor, is poised to be a valuable tool for dissecting the role of SIKs in hepatic glucose metabolism. Based on the established function of SIKs as negative regulators of gluconeogenesis, it is strongly anticipated that this compound will increase hepatic glucose production by derepressing the activity of key transcriptional coactivators. The experimental protocols and representative data provided in this guide offer a solid foundation for researchers to investigate and confirm the precise role of this compound in regulating this critical metabolic pathway. Further studies are warranted to fully elucidate its therapeutic potential in the context of metabolic diseases.
YKL-05-099: A Chemical Probe for Interrogating Salt-Inducible Kinase (SIK) Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Salt-inducible kinases (SIKs), comprising three isoforms (SIK1, SIK2, and SIK3), are crucial serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) family.[1] These enzymes are pivotal regulators of a wide array of physiological processes, including metabolic homeostasis, immune responses, and skeletal biology.[1][2] SIKs exert their function by phosphorylating and thereby regulating the activity of downstream targets, most notably the CREB-regulated transcriptional coactivators (CRTCs) and class IIa histone deacetylases (HDACs).[1] The development of selective chemical probes is essential for elucidating the specific roles of SIKs in health and disease. YKL-05-099 has emerged as a potent and selective SIK inhibitor, offering enhanced pharmacokinetic properties suitable for both in vitro and in vivo investigations.[1][3][4]
Mechanism of Action and Biochemical Profile
This compound acts as a competitive inhibitor of SIKs, effectively blocking their catalytic activity.[5][6] Developed as an analog of the pan-SIK inhibitor HG-9-91-01, this compound exhibits improved selectivity and metabolic stability, making it a superior tool for in vivo studies.[1][7][8] Its primary mechanism involves preventing the phosphorylation of key downstream substrates like HDACs, which in turn modulates gene expression programs.[1][5]
Data Presentation: Quantitative Analysis of this compound Activity
The efficacy and selectivity of this compound have been characterized across biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Biochemical Activity of this compound [5][9][10]
| Target Kinase | Assay Type | IC50 Value (nM) |
| SIK1 | Cell-free assay | ~10 |
| SIK2 | Cell-free assay | ~40 |
| SIK3 | Cell-free assay | ~30 |
Table 2: Cellular Activity of this compound [5][10]
| Cellular Effect | Cell Type | Metric | Value (µM) |
| IL-10 Production Enhancement | Zymosan A-stimulated mouse BMDCs | EC50 | 0.46 |
| Inhibition of MOLM-13 Leukemia Cell Proliferation | MOLM-13 cells | IC50 | 0.24 |
Table 3: Physicochemical and In Vivo Properties of this compound [1][5]
| Property | Value / Observation |
| PBS Solubility | 428 µM |
| Mouse Liver Microsome Stability | Stable for > 2 hours |
| In Vivo Administration Route | Intraperitoneal (IP) injection |
| In Vivo Efficacy | Reduces phosphorylation of HDAC5 at Ser259 at doses as low as 5 mg/kg.[1][5] |
| Pharmacokinetic Highlight | Well-tolerated doses achieve free serum concentrations above its SIK2 IC50 for over 16 hours.[1][3][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. The following protocols are based on published studies involving this compound.
1. In Vitro Kinase Inhibition Assay (Caliper-based)
This protocol is designed to measure the direct inhibitory effect of this compound on purified SIK enzymes.
-
Objective: To determine the IC50 value of this compound against SIK1, SIK2, and SIK3.
-
Materials:
-
Purified, recombinant human SIK1, SIK2, and SIK3 enzymes.
-
Fluorescently labeled peptide substrate.
-
ATP.
-
This compound stock solution (in DMSO).
-
Assay buffer.
-
Caliper EZ Reader or similar microfluidic capillary electrophoresis system.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in assay buffer.
-
In a multi-well plate, combine the SIK enzyme, the peptide substrate, and the diluted this compound or DMSO vehicle control.
-
Initiate the kinase reaction by adding a final concentration of ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction.
-
Analyze the samples using the Caliper system, which separates the phosphorylated and unphosphorylated substrate based on charge differences.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the inhibition data against the logarithm of the inhibitor concentration and fit the curve using a four-parameter dose-response model to determine the IC50 value.[1]
-
2. Cellular Target Engagement (HDAC5 Phosphorylation Assay)
This protocol assesses the ability of this compound to inhibit SIK activity within a cellular context by measuring the phosphorylation status of a known SIK substrate, HDAC5.
-
Objective: To confirm that this compound engages and inhibits SIKs in live cells.
-
Materials:
-
Bone marrow-derived macrophages (BMDMs) or other suitable cell lines.
-
Lipopolysaccharide (LPS).
-
This compound.
-
Cell lysis buffer with phosphatase and protease inhibitors.
-
Antibodies: Anti-phospho-HDAC5 (Ser259), Anti-total HDAC5, and a loading control (e.g., anti-Actin).
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
Culture BMDMs to the desired density.
-
Pre-incubate the cells with various concentrations of this compound or DMSO vehicle for 1-2 hours.
-
Stimulate the cells with LPS to activate upstream signaling pathways that lead to SIK activation.
-
After stimulation, wash the cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Perform Western blotting using the primary antibodies against phospho-HDAC5 (Ser259), total HDAC5, and the loading control.
-
Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated HDAC5 to total HDAC5 indicates successful target engagement by this compound.[5]
-
3. In Vivo Animal Study Protocol
This protocol describes the administration of this compound to mice to evaluate its in vivo efficacy and pharmacodynamic effects.
-
Objective: To assess the in vivo SIK inhibitory activity of this compound and its impact on inflammatory responses.
-
Materials:
-
Procedure:
-
Acclimate male C57BL/6 mice to the facility for at least one week.
-
Prepare the this compound dosing solution in the specified vehicle.
-
Administer this compound at desired doses (e.g., 5, 20 mg/kg) or vehicle via intraperitoneal (IP) injection.[1]
-
After a specified pre-treatment time (e.g., 15 minutes), administer an IP injection of LPS (e.g., 0.5 mg/kg) to induce an inflammatory response.[1]
-
At a defined time point post-LPS injection (e.g., 1 hour), euthanize the mice.[1]
-
Collect blood via cardiac puncture for serum cytokine analysis (e.g., TNFα, IL-10) using methods like Cytometric Bead Array or ELISA.[1]
-
Harvest tissues, such as the spleen, to prepare cell lysates for Western blot analysis of p-HDAC5 levels, as described in the cellular target engagement protocol.[1]
-
Analyze the data to determine if this compound treatment leads to reduced SIK substrate phosphorylation and modulated cytokine responses in vivo.[1]
-
(All animal studies should be conducted under protocols approved by an appropriate Institutional Animal Care and Use Committee.)
Visualizations: Pathways and Workflows
SIK Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical SIK signaling cascade and the point of intervention for this compound. Upstream kinases like LKB1 activate SIKs, which then phosphorylate and sequester CRTC and Class IIa HDACs in the cytoplasm. This compound blocks this phosphorylation event.
Caption: SIK signaling pathway and the inhibitory action of this compound.
Logical Development of this compound as a Chemical Probe
This diagram outlines the rationale and progression that led to the development of this compound.
Caption: Rationale for the development of this compound.
Experimental Workflow for this compound Characterization
This flowchart shows the sequential experimental process used to validate this compound as a reliable chemical probe.
Caption: Workflow for characterizing the SIK probe this compound.
Conclusion
This compound represents a significant advancement in the toolset available for studying SIK biology. Its well-characterized potency, selectivity, and, most importantly, its favorable pharmacokinetic profile make it a robust chemical probe for investigating the roles of SIKs in both cell culture and animal models.[1][3] The detailed data and protocols provided herein serve as a comprehensive resource for researchers aiming to leverage this compound to dissect SIK-mediated signaling pathways and explore their therapeutic potential in inflammatory diseases, oncology, and metabolic disorders.[1][7][11]
References
- 1. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Understanding the roles of salt-inducible kinases in cardiometabolic disease [frontiersin.org]
- 3. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.korea.ac.kr [pure.korea.ac.kr]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | SIK Inhibitor | TargetMol [targetmol.com]
- 7. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for YKL-05-099 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of YKL-05-099, a potent inhibitor of Salt-Inducible Kinases (SIKs), in various in vitro experimental settings. The provided information is intended to guide researchers in designing and executing experiments to investigate the biological effects of this compound.
Introduction
This compound is a small molecule inhibitor targeting the Salt-Inducible Kinase (SIK) family, which includes SIK1, SIK2, and SIK3.[1][2] SIKs are serine/threonine kinases that play crucial roles in regulating various physiological processes, including inflammatory responses and cell growth.[3][4] By inhibiting SIKs, this compound has been shown to modulate cytokine production and affect cell viability in different cell types, making it a valuable tool for research in immunology and oncology.[5][6]
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of SIKs.[1] This inhibition leads to a cascade of downstream events, most notably the dephosphorylation and nuclear translocation of class IIa histone deacetylases (HDACs), such as HDAC4 and HDAC5, and the CREB-regulated transcriptional coactivators (CRTCs).[4][6] In the nucleus, these dephosphorylated proteins can modulate gene expression. For instance, in acute myeloid leukemia (AML) cells, inhibition of SIK3 by this compound leads to altered HDAC4 phosphorylation and localization, which in turn suppresses the function of the transcription factor MEF2C, a key driver of AML progression.[4][6] Furthermore, SIKs have been shown to interact with and regulate the Wnt/β-catenin signaling pathway, a critical pathway in development and disease.[1][3]
Data Presentation: Quantitative In Vitro Data for this compound
The following table summarizes the key quantitative data for this compound from various in vitro studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (SIK1) | ~10 nM | Cell-free assay | [1][2] |
| IC50 (SIK2) | ~40 nM | Cell-free assay | [1][2] |
| IC50 (SIK3) | ~30 nM | Cell-free assay | [1][2] |
| EC50 (IL-10 enhancement) | 460 nM | Zymosan A-stimulated bone marrow-derived dendritic cells (BMDCs) | [2][5] |
| IC50 (Cell Proliferation) | 0.24 µM | MOLM-13 leukemia cells | [5] |
| Effective Concentration | 1 µM | LPS-stimulated BMDCs (for cytokine modulation) | [1][5] |
| Effective Concentration | 500 nM | RN2 leukemia cells (pretreatment for 3 days) | [4] |
Mandatory Visualizations
Signaling Pathway of this compound Action
References
YKL-05-099 Application Notes for Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
YKL-05-099 is a potent, small-molecule pan-inhibitor of Salt-Inducible Kinases (SIKs), with IC50 values of approximately 10 nM, 40 nM, and 30 nM for SIK1, SIK2, and SIK3, respectively.[1][2] SIKs are members of the AMP-activated protein kinase (AMPK) family and play a crucial role in regulating inflammatory responses. By inhibiting SIKs, this compound modulates the production of both pro- and anti-inflammatory cytokines, making it a valuable tool for studying inflammation and a potential therapeutic agent for inflammatory diseases. These application notes provide a comprehensive overview of this compound dosage and administration in various mouse models of inflammation, along with detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the kinase activity of SIKs. This inhibition leads to the modulation of downstream signaling pathways that control the expression of inflammatory genes. A key mechanism involves the regulation of transcription factors such as CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs). SIK inhibition leads to the dephosphorylation and nuclear translocation of CRTCs, which in turn promotes the transcription of the anti-inflammatory cytokine Interleukin-10 (IL-10). Concurrently, SIK inhibition prevents the phosphorylation and inactivation of Class IIa HDACs, leading to the suppression of pro-inflammatory cytokine expression, including Tumor Necrosis Factor-alpha (TNF-α), IL-6, and IL-12.
Caption: SIK Inhibition Pathway by this compound.
Data Presentation
In Vivo Efficacy of this compound in Mouse Models
| Model | Mouse Strain | This compound Dosage | Administration Route | Key Findings |
| Lipopolysaccharide (LPS)-induced Systemic Inflammation | C57BL/6 | 5-50 mg/kg | Intraperitoneal (IP) | Dose-dependent decrease in serum TNF-α and increase in serum IL-10.[2] |
| Salt-Sensitive Hypertension | C57BL/6J | 20 mg/kg/day | Intraperitoneal (IP) | Attenuated macrophage infiltration, oxidative stress, and kidney damage.[3] |
| Collagen-Induced Arthritis (CIA) | DBA/1 | Not specified in detail, but other SIK inhibitors have been used effectively. | Not specified | Another SIK inhibitor, GLPG3970, showed a dose-dependent improvement in disease activity score.[4] |
| Dextran Sulfate (B86663) Sodium (DSS)-induced Colitis | C57BL/6 | (Proposed) 10-20 mg/kg/day | Intraperitoneal (IP) or Oral Gavage | Based on efficacy in other inflammation models, this compound is expected to reduce colonic inflammation. |
Pharmacokinetic and In Vitro Properties of this compound
| Property | Value |
| IC50 | |
| SIK1 | ~10 nM |
| SIK2 | ~40 nM |
| SIK3 | ~30 nM |
| Solubility | |
| DMSO | 100 mg/mL (166.63 mM)[1] |
| In Vivo Stability | Stable in mouse liver microsomes for >2 hours.[2] |
| Bioavailability | Achieves free serum concentrations above its IC50 for SIK2 inhibition for >16 hours at well-tolerated doses.[1] |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to study acute systemic inflammatory responses.
Materials:
-
This compound
-
Vehicle solution: 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline.[2]
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0111:B4)
-
Sterile, pyrogen-free saline
-
8-10 week old C57BL/6 mice
Protocol:
-
Preparation of this compound: Dissolve this compound in the vehicle solution to the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse, prepare a 1 mg/mL solution to inject 200 µL).
-
This compound Administration: Administer the prepared this compound solution or vehicle control to mice via intraperitoneal (IP) injection.
-
Inflammation Induction: 15-30 minutes after this compound administration, inject LPS (0.5 - 1 mg/kg) dissolved in sterile saline via IP injection.[5]
-
Monitoring and Sample Collection:
-
Monitor mice for signs of endotoxemia (lethargy, piloerection, huddled posture).
-
At desired time points (e.g., 1, 2, 4, 6, or 24 hours post-LPS injection), collect blood via cardiac puncture or tail vein for serum cytokine analysis (TNF-α, IL-6, IL-10).[5]
-
Tissues such as the spleen, liver, and lungs can be harvested for analysis of inflammatory markers.
-
Caption: LPS-Induced Inflammation Workflow.
Collagen-Induced Arthritis (CIA)
A widely used model for rheumatoid arthritis, characterized by chronic joint inflammation, pannus formation, and cartilage and bone erosion.[6][7]
Materials:
-
This compound
-
Vehicle solution
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
8-10 week old male DBA/1 mice
Protocol:
-
Preparation of CII Emulsion:
-
Dissolve CII in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare an emulsion by mixing the CII solution with an equal volume of CFA (for primary immunization) or IFA (for booster immunization) until a stable emulsion is formed.
-
-
Primary Immunization (Day 0):
-
Anesthetize mice and inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.
-
-
This compound Treatment (Prophylactic or Therapeutic):
-
Prophylactic: Begin daily IP injections of this compound (e.g., 10-20 mg/kg) or vehicle from day 20 (before the onset of clinical signs) until the end of the experiment.
-
Therapeutic: Begin daily IP injections of this compound or vehicle upon the first appearance of clinical signs of arthritis (e.g., paw swelling and redness).
-
-
Clinical Assessment:
-
Monitor mice daily for the onset and severity of arthritis starting from day 21.
-
Score each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
-
Terminal Analysis:
-
At the end of the study (e.g., day 42-56), collect paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.
-
Collect blood for measurement of anti-CII antibodies and inflammatory cytokines.
-
Caption: Collagen-Induced Arthritis Workflow.
Dextran Sulfate Sodium (DSS)-Induced Colitis
This model mimics human ulcerative colitis and is characterized by bloody diarrhea, weight loss, and colonic inflammation.
Materials:
-
This compound
-
Vehicle solution
-
Dextran sulfate sodium (DSS; 36-50 kDa)
-
8-10 week old C57BL/6 mice
Protocol:
-
Induction of Acute Colitis:
-
Administer 2.5-3% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
-
This compound Treatment:
-
Begin daily administration of this compound (e.g., 10-20 mg/kg, IP or oral gavage) or vehicle concurrently with the initiation of DSS treatment.
-
-
Monitoring:
-
Record body weight, stool consistency, and the presence of blood in the stool daily.
-
Calculate a Disease Activity Index (DAI) based on these parameters.
-
-
Terminal Analysis:
-
At the end of the DSS administration period (or when humane endpoints are reached), euthanize the mice.
-
Measure the length of the colon.
-
Collect colonic tissue for histological assessment of inflammation, ulceration, and epithelial damage.
-
Colonic tissue can also be used for myeloperoxidase (MPO) assay to quantify neutrophil infiltration and for cytokine analysis.
-
Caption: DSS-Induced Colitis Workflow.
Conclusion
This compound is a versatile and effective tool for the in vivo study of inflammation. Its ability to modulate both pro- and anti-inflammatory cytokine production through SIK inhibition makes it a compound of significant interest for researchers in immunology and drug development. The protocols outlined above provide a framework for utilizing this compound in common mouse models of inflammation. Researchers should optimize dosages and treatment schedules based on their specific experimental goals and the severity of the induced inflammation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Treatment with this compound, a salt inducible kinase (SIK) inhibitor, attenuates salt-sensitive hypertension: The molecular outcomes of SIK in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recovery from an acute systemic and central LPS-inflammation challenge is affected by mouse sex and genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of YKL-05-099 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of a stock solution of YKL-05-099 in dimethyl sulfoxide (B87167) (DMSO). This compound is a potent and selective inhibitor of salt-inducible kinases (SIKs), playing a crucial role in immunological and cancer research.[1][2] Adherence to this protocol is essential for ensuring the accuracy and reproducibility of experimental results.
Introduction to this compound
This compound is a small molecule inhibitor targeting salt-inducible kinases (SIK), particularly SIK1, SIK2, and SIK3.[1][2] These kinases are key regulators of various cellular processes. By inhibiting SIKs, this compound can modulate the activity of downstream signaling pathways, making it a valuable tool for studying a range of biological phenomena, including inflammatory responses and the progression of certain cancers like acute myeloid leukemia.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 600.11 g/mol | [2][4][5] |
| CAS Number | 1936529-65-5 | [1][4][5][6] |
| Chemical Formula | C₃₂H₃₄ClN₇O₃ | [1][4][6] |
| Appearance | White to light yellow solid | [4] |
| Purity | >98% | [1][6] |
| Solubility in DMSO | ≥ 75 mg/mL (124.98 mM) to 100 mg/mL (166.63 mM) | [2][4] |
| Storage (Powder) | -20°C for up to 3 years | [2][4] |
| Storage (Stock Solution in DMSO) | -80°C for up to 2 years; -20°C for up to 1 year | [4] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE at all times.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.
Step-by-Step Procedure
-
Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before use. This is particularly important for DMSO, as it can absorb moisture from the air when cold, which can affect the solubility of the compound.[2][4]
-
Weigh this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.00 mg of this compound (Molecular Weight = 600.11 g/mol ).
-
Dissolve in DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO to the 6.00 mg of powder.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[5] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[4]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[4]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
Signaling Pathway Context
This compound functions by inhibiting the Salt-Inducible Kinase (SIK) family. This inhibition leads to the dephosphorylation and nuclear translocation of CRTCs (CREB-regulated transcription coactivators), which in turn enhances CREB-dependent gene expression. This mechanism is central to its effects on inflammation and bone metabolism.[1]
Caption: this compound inhibits SIK, leading to enhanced gene expression.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | SIK Inhibitor | TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols for YKL-05-099: A Potent Salt-Inducible Kinase (SIK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and in vivo preparation of YKL-05-099, a potent and selective inhibitor of Salt-Inducible Kinases (SIKs). Additionally, this document outlines the key signaling pathways affected by this compound and provides a general workflow for in vivo experimental studies.
Introduction
This compound is a small molecule inhibitor targeting the Salt-Inducible Kinase (SIK) family, which includes SIK1, SIK2, and SIK3.[1] These kinases are crucial regulators of various physiological processes, including inflammatory responses and metabolic homeostasis.[2] By inhibiting SIKs, this compound can modulate the activity of downstream targets, leading to anti-inflammatory effects, such as the suppression of pro-inflammatory cytokines like TNFα and the enhancement of the anti-inflammatory cytokine IL-10.[3] These properties make this compound a valuable tool for investigating SIK function in various disease models.
Data Presentation
This compound Solubility
The solubility of this compound in various solvents is crucial for preparing stock solutions and formulations for in vitro and in vivo studies. The following table summarizes the reported solubility data.
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | ≥ 103.33 mg/mL | ≥ 172.17 | [] |
| DMSO | 100 mg/mL | 166.63 | [1][5] |
| DMSO | ≥ 75 mg/mL | ≥ 124.97 | [6] |
| DMSO | 45 mg/mL | 74.99 | Sonication is recommended.[7] |
| PBS (pH 7.2) | 428 µM | 0.428 | Highly soluble in PBS.[3] |
| Ethanol | 100 mg/mL | 166.63 | [1] |
| Water | Insoluble | - | [1] |
Molecular Weight of this compound: 600.11 g/mol
In Vivo Formulation Stability
-
Stock Solutions: When stored in a suitable solvent like DMSO, stock solutions of this compound are stable for extended periods when stored at low temperatures. For long-term storage (up to 2 years), -80°C is recommended. For shorter-term storage (up to 1 year), -20°C is suitable.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[3]
-
Working Solutions: For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use to ensure stability and prevent precipitation.[3]
Experimental Protocols
Preparation of this compound for In Vivo Injection
The following protocols describe methods for preparing this compound for intraperitoneal (IP) injection in animal models, such as mice. The choice of formulation may depend on the desired final concentration and experimental requirements.
Protocol 1: Formulation with N-methyl-2-pyrrolidinone and Solutol HS15
This protocol has been successfully used for IP administration in C57BL/6 mice.[2]
Materials:
-
This compound powder
-
N-methyl-2-pyrrolidinone (NMP)
-
Solutol HS15
-
Normal saline (0.9% NaCl)
Procedure:
-
Prepare the vehicle solution by mixing 5% N-methyl-2-pyrrolidinone and 5% Solutol HS15 in 90% normal saline.
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound powder in the vehicle solution to achieve the desired final concentration.
-
Ensure the solution is clear and free of precipitation before administration.
Protocol 2: Formulation with DMSO and SBE-β-CD in Saline
This protocol is suitable for preparing a suspended solution for oral or intraperitoneal injection.[3]
Materials:
-
This compound powder
-
DMSO
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Normal saline (0.9% NaCl)
Procedure:
-
Prepare a 20% SBE-β-CD solution in normal saline. Dissolve 2 g of SBE-β-CD powder in 10 mL of saline until the solution is clear. This solution can be stored at 4°C for up to one week.[3]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final working solution, add the this compound DMSO stock solution to the 20% SBE-β-CD in saline. For example, to make 1 mL of a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in saline.[3]
-
Mix the solution thoroughly. The final formulation will be a suspended solution. If necessary, use sonication to aid dissolution.[3]
Protocol 3: Formulation with DMSO, PEG300, and Tween-80 in Saline
This protocol yields a clear solution and is suitable for IP injection.[3]
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Normal saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final working solution, add the solvents sequentially. For example, to prepare 1 mL of a 2.5 mg/mL solution: a. Add 100 µL of the 25 mg/mL this compound DMSO stock to 400 µL of PEG300 and mix well.[3] b. Add 50 µL of Tween-80 and mix until the solution is clear.[3] c. Add 450 µL of normal saline to reach the final volume of 1 mL and mix thoroughly.[3]
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]
Mandatory Visualizations
This compound Mechanism of Action: SIK Signaling Pathway
This compound exerts its effects by inhibiting the kinase activity of SIKs. In a basal state, SIKs phosphorylate and inactivate class IIa Histone Deacetylases (HDACs) and CREB-Regulated Transcription Coactivators (CRTCs) by promoting their sequestration in the cytoplasm via binding to 14-3-3 proteins.[2] Inhibition of SIKs by this compound leads to the dephosphorylation and nuclear translocation of HDACs and CRTCs, which in turn regulate gene expression. For instance, in the context of acute myeloid leukemia (AML), this compound-mediated SIK3 inhibition leads to the nuclear localization of HDAC4, which then represses the transcriptional activity of MEF2C, a key factor in AML progression.[8]
Caption: SIK signaling pathway and the inhibitory effect of this compound.
In Vivo Experimental Workflow with this compound
A typical in vivo study using this compound involves several key steps, from animal model selection to endpoint analysis. The following diagram illustrates a general workflow for an acute inflammation model.
Caption: General workflow for an in vivo study using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 5. xcessbio.com [xcessbio.com]
- 6. abmole.com [abmole.com]
- 7. This compound | SIK Inhibitor | TargetMol [targetmol.com]
- 8. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for YKL-05-099 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
YKL-05-099 is a potent and selective small-molecule inhibitor of the Salt-Inducible Kinase (SIK) family, which includes SIK1, SIK2, and SIK3.[1][2][3] These serine/threonine kinases are members of the AMP-activated protein kinase (AMPK) family and are key regulators of various physiological processes, including metabolic regulation, inflammation, and melanogenesis.[4] Dysregulation of SIK activity has been implicated in several diseases, making SIK inhibitors like this compound valuable tools for research and potential therapeutic development.[5]
These application notes provide a detailed protocol for utilizing this compound in a biochemical kinase activity assay to determine its inhibitory potency (IC50) against SIK isoforms.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of SIKs. The SIK signaling cascade involves the phosphorylation of downstream substrates, most notably Class IIa histone deacetylases (HDACs) and CREB-regulated transcriptional co-activators (CRTCs).[4] By inhibiting SIK activity, this compound prevents the phosphorylation of these substrates, leading to their nuclear translocation and modulation of gene expression. For instance, in macrophages, inhibition of SIKs by this compound can lead to an increase in the production of the anti-inflammatory cytokine IL-10.[1]
Quantitative Data
The inhibitory activity of this compound against its primary targets and selected off-targets is summarized below. IC50 values represent the concentration of the inhibitor required for 50% inhibition of the kinase activity in a biochemical assay.
| Kinase Target | IC50 (nM) | Reference |
| SIK1 | ~10 | [1][2] |
| SIK2 | ~40 | [1][2] |
| SIK3 | ~30 | [1][2] |
| CSF1R | Potent Inhibition | [6] |
| SRC | Inhibition at 1 µM | [7] |
| ABL | Inhibition at 1 µM | [7] |
Experimental Protocols
Biochemical Kinase Activity Assay (Luminescence-Based)
This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits and is suitable for determining the IC50 of this compound against SIK1, SIK2, or SIK3.
Principle:
The assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. After the kinase reaction, remaining ATP is depleted, and the produced ADP is converted back to ATP. This newly synthesized ATP is then used by luciferase to generate a luminescent signal that is directly proportional to the kinase activity.
Materials and Reagents:
-
Recombinant human SIK1, SIK2, or SIK3
-
This compound
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Protocol:
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in kinase reaction buffer to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution starting from 10 µM).
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells of the assay plate.
-
Include "no inhibitor" (positive control) and "no enzyme" (background) controls.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix containing the SIK enzyme and AMARA peptide substrate in kinase reaction buffer. The optimal concentrations of the enzyme and substrate should be determined empirically but are typically in the low nM and µM range, respectively.
-
Add 5 µL of the 2X kinase/substrate master mix to each well.
-
Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific SIK isoform.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well. The final reaction volume is 20 µL.
-
-
Incubation:
-
Mix the plate gently and incubate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.
-
-
Signal Generation:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the background luminescence (no enzyme control) from all other measurements.
-
Normalize the data to the positive control (no inhibitor) to determine the percent inhibition for each this compound concentration.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Alternative Method: Radioactive Kinase Assay
For orthogonal validation, a traditional radioactive kinase assay can be performed. This method is often considered the "gold standard" for measuring kinase activity.
Principle:
This assay measures the transfer of a radioactive phosphate (B84403) group (³²P) from [γ-³²P]ATP to the AMARA peptide substrate by the SIK enzyme. The radiolabeled substrate is then separated from the unreacted [γ-³²P]ATP, and the amount of incorporated radioactivity is quantified.
Materials and Reagents:
-
Recombinant human SIK1, SIK2, or SIK3
-
AMARA Peptide Substrate
-
This compound
-
[γ-³²P]ATP
-
Non-radioactive ATP
-
Kinase Reaction Buffer
-
Phosphocellulose paper (e.g., P81)
-
Wash Buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Protocol:
-
Reagent Preparation: Prepare this compound dilutions, kinase, and substrate as described in the luminescence-based assay protocol. Prepare an ATP mix containing both [γ-³²P]ATP and non-radioactive ATP.
-
Kinase Reaction:
-
Set up the reactions in a similar manner, adding the inhibitor, kinase/substrate mix, and initiating with the radioactive ATP mix.
-
Incubate at 30°C for a predetermined time within the linear range of the reaction.
-
-
Stopping the Reaction and Separation:
-
Spot a portion of each reaction mixture onto a phosphocellulose filter paper.
-
Immediately immerse the filter papers in a wash buffer (e.g., 0.75% phosphoric acid) to stop the reaction and wash away unreacted [γ-³²P]ATP.
-
Perform several washes with the wash buffer.
-
-
Quantification:
-
Place the washed and dried filter papers into scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of ³²P incorporated into the substrate and determine the percent inhibition for each this compound concentration.
-
Calculate the IC50 value as described previously.
-
Troubleshooting
-
High Background Signal:
-
Ensure the purity of the recombinant kinase.
-
Optimize the ATP concentration; excessively high concentrations can lead to higher background.
-
Test for inhibitor interference with the detection reagents in a counterscreen without the kinase.
-
-
Low Signal or No Inhibition:
-
Confirm the activity of the kinase and the integrity of the ATP.
-
Optimize the concentrations of the kinase, substrate, and ATP. For competitive inhibitors, high ATP concentrations will lead to higher apparent IC50 values.
-
Ensure the inhibitor is fully dissolved and has not precipitated.
-
Conclusion
This compound is a valuable chemical probe for studying the biological functions of SIK kinases. The provided protocols offer robust methods for quantifying its inhibitory activity in a biochemical setting. Accurate determination of IC50 values is critical for interpreting experimental results and for the potential development of SIK inhibitors as therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Dual targeting of salt inducible kinases and CSF1R uncouples bone formation and bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. AMARA Peptide - 2BScientific [2bscientific.com]
- 10. AMARA peptide - 1 mg [anaspec.com]
- 11. AMARA substrate peptide for SIK + AMPK (ab204852) | Abcam [abcam.com]
- 12. AMARA peptide substrate - 2BScientific [2bscientific.com]
Application Notes and Protocols for In Vivo Administration of YKL-05-099 via Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
YKL-05-099 is a potent and selective inhibitor of Salt-Inducible Kinases (SIKs), with IC50 values of approximately 10 nM, 40 nM, and 30 nM for SIK1, SIK2, and SIK3, respectively[1][2]. This small molecule has emerged as a valuable tool for investigating the physiological and pathological roles of SIKs in various diseases, including acute myeloid leukemia (AML), osteoporosis, and inflammatory disorders[3][4][5]. In vivo, this compound has demonstrated therapeutic potential by modulating key signaling pathways, leading to cell-cycle arrest, apoptosis in cancer cells, and regulation of bone metabolism[4][6][7]. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound via intraperitoneal (IP) injection in preclinical mouse models.
Mechanism of Action: The SIK-HDAC-MEF2C Signaling Axis
This compound exerts its effects primarily through the inhibition of SIKs, particularly SIK3 in the context of AML[3][6]. SIK3 is crucial for maintaining the function of the myocyte enhancer factor 2C (MEF2C), a transcription factor overexpressed in certain AML subtypes[3]. SIK3 directly phosphorylates and inactivates histone deacetylase 4 (HDAC4), a repressive cofactor of MEF2C[3][7]. By inhibiting SIK3, this compound leads to the dephosphorylation and nuclear accumulation of HDAC4, which then represses MEF2C-dependent transcription[6][7]. This cascade of events ultimately results in the suppression of AML progression[3].
Quantitative Data Summary
The following tables summarize the reported in vivo dosages and effects of this compound administered via intraperitoneal injection in various mouse models.
Table 1: In Vivo Dosage and Administration of this compound
| Animal Model | Dosage | Dosing Schedule | Vehicle | Reference |
| MLL-AF9 Murine AML | 6 mg/kg | Once daily for 3 weeks | PBS + 25 mM HCl | [3][8] |
| MLL-AF9 Murine AML | 18 mg/kg | Once daily for 3 weeks | Not Specified | [8] |
| AML Patient-Derived Xenograft (PDX) | Indicated dosage | Once daily | Not Specified | [3][8] |
| C57BL/6 Mice (Toxicity Study) | 18 mg/kg | Once daily for 28 days | PBS + 25 mM HCl | [3][8] |
| C57BL/6 Mice (Pharmacodynamics) | 5 - 50 mg/kg | Single dose | Not Specified | [3] |
| C57BL/6 Mice (Inflammation Model) | 5, 20 mg/kg | Single dose | 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, 90% normal saline | [9] |
| Surgically Ovariectomized Mice | 6, 18 mg/kg/day | Daily | Not Specified | [10] |
| C57BL/6 J Mice (Hypertension Model) | 20 mg/kg/day | Daily for 15 days | Saline | [11] |
Table 2: In Vivo Efficacy and Pharmacodynamic Effects of this compound
| Animal Model | Effect | Outcome | Reference |
| MLL-AF9 Murine AML | Attenuated disease progression | Extended animal survival | [3][7] |
| AML PDX Model | Suppressed leukemia expansion | Reduced leukemia burden in bone marrow | [3][8] |
| C57BL/6 Mice | Inhibition of SIKs | Dose-dependent decrease in HDAC5 phosphorylation (Ser259) | [1][9] |
| C57BL/6 Mice (Inflammation Model) | Modulation of cytokine response | Decreased serum TNFα, increased serum IL-10 | [9] |
| Surgically Ovariectomized Mice | Increased bone formation | Increased trabecular bone mass | [4] |
| C57BL/6 J Mice (Hypertension Model) | Attenuated salt-sensitive hypertension | Prevented kidney damage and proteinuria | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of this compound for in vivo administration. It is crucial to ensure complete dissolution and sterility of the final solution.
Materials:
-
This compound powder
-
Vehicle (e.g., Phosphate-Buffered Saline (PBS) with 25 mM HCl, or 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline)
-
Sterile, pyrogen-free microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Determine the required concentration and volume: Based on the desired dosage (e.g., 6 mg/kg) and the average weight of the mice, calculate the total amount of this compound and the final volume of the solution needed.
-
Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add the vehicle: Add the appropriate vehicle to the this compound powder. For example, for a PBS-based vehicle, first dissolve the this compound in a small amount of 25 mM HCl before adding PBS to the final volume[3]. Another reported vehicle is a mixture of 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline[9].
-
Dissolve the compound: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Sterile filter the solution: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube or vial. This step is critical to ensure the sterility of the injectate.
-
Storage: It is recommended to prepare the working solution fresh on the day of use[1].
Protocol 2: Intraperitoneal Administration of this compound in a Murine AML Model
This protocol outlines the procedure for administering this compound to mice in a preclinical AML model, based on published studies[3][8].
Materials:
-
Prepared and sterile-filtered this compound solution
-
AML mouse model (e.g., C57BL/6 mice transplanted with MLL-AF9 AML cells)
-
Sterile insulin (B600854) syringes or other appropriate syringes with a 27-30 gauge needle
-
Animal handling and restraint equipment
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Handling: Properly restrain the mouse, ensuring minimal stress. One common method is to scruff the mouse by grasping the loose skin at the back of the neck.
-
Locate the Injection Site: Turn the mouse over to expose its abdomen. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Administer the Injection:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (e.g., blood or urine) is drawn back, which would indicate improper needle placement.
-
Slowly inject the this compound solution.
-
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as lethargy, hunched posture, or abdominal swelling.
-
Dosing Schedule: Administer the injections according to the predetermined schedule (e.g., once daily) for the duration of the study.
Safety and Toxicology
Long-term administration of this compound has been shown to be well-tolerated in mice. In one study, daily intraperitoneal injections of 18 mg/kg for 28 days did not result in significant toxicities, with normal complete blood counts and serum chemistry observed[3][8]. However, another study noted hyperglycemia and nephrotoxicity with long-term treatment in a model of post-menopausal osteoporosis, suggesting that potential toxicities should be carefully monitored in different disease contexts[4]. Researchers should always conduct appropriate toxicity studies for their specific animal model and experimental design.
Concluding Remarks
This compound is a valuable chemical probe for studying SIK function in vivo. The protocols and data presented here provide a foundation for researchers to design and execute their own in vivo experiments using intraperitoneal administration of this compound. Adherence to proper preparation and administration techniques is crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual targeting of salt inducible kinases and CSF1R uncouples bone formation and bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | SIK Inhibitor | TargetMol [targetmol.com]
- 11. Treatment with this compound, a salt inducible kinase (SIK) inhibitor, attenuates salt-sensitive hypertension: The molecular outcomes of SIK in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
YKL-05-099 Technical Support Center: Stability & Storage Guidelines
This guide provides detailed information and answers to frequently asked questions regarding the stability, storage, and handling of the SIK inhibitor, YKL-05-099.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound upon receipt?
For optimal stability, the solid form of this compound should be stored under specific conditions depending on the desired storage duration. The compound is shipped under ambient temperature and is stable for several weeks during transit.[1][2] For long-term storage, refer to the table below.
Data Presentation: Recommended Storage of Solid this compound
| Storage Temperature | Recommended Duration |
| -20°C | ≥ 4 years[3] |
| 4°C | 2 years[4] |
| 0 - 4°C | Short term (days to weeks)[1] |
| Cool and dry place | General short-term storage[] |
Q2: What is the best way to prepare and store stock solutions of this compound?
It is recommended to prepare a concentrated stock solution in a suitable organic solvent like DMSO.[1][6] For aqueous-based experiments, further dilution into your experimental buffer is necessary. Note that using fresh, anhydrous DMSO is crucial, as moisture-absorbing DMSO can reduce the solubility of the compound.[7]
Experimental Protocols: Preparing Stock Solutions
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock, add 1.666 mL of DMSO to 10 mg of this compound, MW: 600.11 g/mol ).
-
Vortex or sonicate the solution gently to ensure the compound is fully dissolved. If precipitation occurs, gentle heating and/or sonication can aid dissolution.[8]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Once prepared, stock solutions should be stored as outlined in the table below.
Data Presentation: Recommended Storage of this compound Stock Solutions
| Storage Temperature | Duration | Solvent |
| -80°C | 1-2 years[7][8] | DMSO |
| -20°C | 1 year[8] | DMSO |
| -20°C | 1 month[2][4][7] | DMSO |
| 0 - 4°C | 1 month[6] | DMSO |
For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use.[8]
Q3: What are the solubility limits of this compound in common solvents?
This compound exhibits high solubility in DMSO and is also soluble in other organic solvents. Its solubility in aqueous buffers like PBS is a critical consideration for cell-based assays. There are conflicting reports regarding its solubility in PBS, with one source indicating high solubility and another stating it is insoluble.[3][8][9] This discrepancy may be due to differences in buffer preparation or pH. Researchers should validate its solubility in their specific aqueous media.
Data Presentation: Solubility of this compound
| Solvent / Buffer | Reported Solubility | Notes |
| DMSO | ≥ 103.33 mg/mL[] | - |
| DMSO | 100 mg/mL (~166.63 mM)[6][7] | Use fresh, anhydrous DMSO[7] |
| DMSO | 45 mg/mL (~74.99 mM)[10] | Sonication is recommended[10] |
| Ethanol | 10 mg/mL[3] | - |
| DMF | 5 mg/mL[3] | - |
| PBS (pH 7.2) | 428 µM[8][9] | Considered highly soluble[8][9] |
| PBS (pH 7.2) | Insoluble[3] | Conflicting report |
| In vivo Formulation | 2 mg/mL (~3.33 mM)[10] | Sonication is recommended[10] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |
Q4: My compound has precipitated out of solution. What should I do?
If you observe precipitation, especially when diluting a DMSO stock into an aqueous buffer, it may be due to the compound's lower solubility in the final buffer. You can try the following troubleshooting steps:
-
Sonication: Gently sonicate the solution to help redissolve the precipitate.[8][10]
-
Gentle Warming: Briefly warm the solution to aid dissolution.[8]
-
Increase Co-solvent: For in vivo preparations, adjusting the percentage of co-solvents like PEG300 or Tween 80 may be necessary.[10]
-
Prepare Fresh: Always prepare aqueous working solutions fresh from a stock solution before each experiment to minimize precipitation issues.[8]
Stability & Experimental Insights
In Vitro Stability
This compound demonstrates good stability in relevant experimental conditions. A key study highlighted its stability in mouse liver microsomes for over 2 hours.[][8][9]
Experimental Protocols: Microsomal Stability Assay (General Principle) This type of assay is used to assess the metabolic stability of a compound.
-
The compound (this compound) is incubated with liver microsomes, which contain drug-metabolizing enzymes (like Cytochrome P450s).
-
Samples are taken at various time points.
-
The concentration of the parent compound remaining is measured, typically by LC-MS/MS.
-
The rate of disappearance is used to calculate the compound's half-life (t½), indicating how quickly it is metabolized. The reported stability of >2 hours suggests this compound is not rapidly broken down by these enzymes.[9]
Compound Handling and Signaling Pathway
The following diagrams illustrate the recommended workflow for handling this compound and its mechanism of action as a SIK inhibitor.
Caption: Recommended workflow for handling and preparing this compound solutions.
Caption: this compound inhibits SIKs, leading to nuclear translocation of HDACs and CRTCs.
References
- 1. medkoo.com [medkoo.com]
- 2. excenen.com [excenen.com]
- 3. caymanchem.com [caymanchem.com]
- 4. abmole.com [abmole.com]
- 6. xcessbio.com [xcessbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | SIK Inhibitor | TargetMol [targetmol.com]
Troubleshooting YKL-05-099 insolubility in aqueous solutions
Welcome to the technical support center for YKL-05-099. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this salt-inducible kinase (SIK) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of salt-inducible kinases (SIKs), with IC50 values of approximately 10 nM for SIK1, 40 nM for SIK2, and 30 nM for SIK3.[1][2][3] SIKs are a family of serine/threonine kinases that play a crucial role in regulating inflammatory responses and metabolic processes.[4] Under basal conditions, SIKs phosphorylate and sequester class IIa histone deacetylases (HDACs) and CREB-regulated transcriptional coactivators (CRTCs) in the cytoplasm.[4] By inhibiting SIKs, this compound prevents the phosphorylation of these downstream targets, leading to their translocation to the nucleus. This in turn modulates gene expression, notably suppressing the production of pro-inflammatory cytokines like TNFα, IL-6, and IL-12p40, while enhancing the production of the anti-inflammatory cytokine IL-10.[2][3]
Q2: I have seen conflicting reports about the solubility of this compound in PBS. Is it soluble or insoluble in aqueous buffers?
There are indeed conflicting reports regarding the solubility of this compound in phosphate-buffered saline (PBS). One study reports a high solubility of 428 ± 11 μM in PBS.[4] Conversely, some commercial suppliers state that it is insoluble in PBS at a pH of 7.2.[5] Another study reports dissolving this compound in PBS supplemented with 25 mM HCl for in vivo experiments, which suggests that a lower pH can improve its aqueous solubility.[6][7] This discrepancy may be due to differences in the experimental conditions, such as the exact pH, temperature, or the presence of other excipients. It is recommended to empirically determine the solubility in your specific aqueous buffer.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][8] It is highly soluble in DMSO, with reported concentrations of up to 100 mg/mL (166.63 mM).[1][8] For optimal stability, it is advised to use anhydrous, high-purity DMSO, as absorbed water can negatively impact the solubility of many small molecules.[1]
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
The tolerance of cell lines to DMSO can vary. Generally, a final DMSO concentration of 0.5% or lower in the cell culture medium is considered safe for most cell lines.[9] However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO. Primary cells are often more sensitive to DMSO than established cell lines.[9]
Troubleshooting Guide: this compound Insolubility in Aqueous Solutions
This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.
Issue: this compound precipitates when diluted from a DMSO stock into an aqueous buffer or cell culture medium.
This is a common issue encountered with hydrophobic small molecules. The following troubleshooting workflow can help you achieve a soluble working solution.
Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 600.11 g/mol | [2][3][5][8] |
| Chemical Formula | C32H34ClN7O3 | [2][3][5][8] |
| Appearance | White to light yellow solid | [2] |
| IC50 (SIK1) | ~10 nM | [1][2][3] |
| IC50 (SIK2) | ~40 nM | [1][2][3] |
| IC50 (SIK3) | ~30 nM | [1][2][3] |
| Solubility in DMSO | ≥ 100 mg/mL (166.63 mM) | [1][8] |
| Solubility in Ethanol | 100 mg/mL | [1] |
| Solubility in PBS | 428 ± 11 μM (reported in one study) | [4] |
| Solubility in PBS (pH 7.2) | Insoluble (reported by a supplier) | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for long-term storage.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Allow the vial containing this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.00 mg of this compound (Molecular Weight = 600.11 g/mol ).
-
Transfer the powder to a sterile microcentrifuge tube or amber glass vial.
-
Add the calculated volume of anhydrous DMSO to the vial. For a 10 mM solution with 6.00 mg of powder, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes followed by vortexing can be applied.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Objective: To prepare a final working solution of this compound for treating cells, ensuring the final DMSO concentration remains below 0.5%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required for your desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.
-
Dispense the required volume of pre-warmed cell culture medium into a sterile tube.
-
While gently vortexing the medium, add the calculated volume of the this compound stock solution drop-by-drop. This gradual addition helps to prevent precipitation.
-
Continue to mix for another 10-15 seconds to ensure homogeneity.
-
Visually inspect the working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately to treat your cells.
-
Crucially, prepare a vehicle control by adding the same volume of DMSO to the cell culture medium without the inhibitor.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | SIK Inhibitor | TargetMol [targetmol.com]
- 4. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Dual targeting of salt inducible kinases and CSF1R uncouples bone formation and bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. xcessbio.com [xcessbio.com]
- 9. benchchem.com [benchchem.com]
YKL-05-099 Technical Support Center: Investigating the Potential for Metabolic Abnormalities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the potential for the salt-inducible kinase (SIK) inhibitor, YKL-05-099, to induce metabolic abnormalities during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, pan-inhibitor of salt-inducible kinases (SIKs), with inhibitory activity against SIK1, SIK2, and SIK3.[1][2] SIKs are a family of serine/threonine kinases that belong to the AMP-activated protein kinase (AMPK) family.[3] Under basal conditions, SIKs phosphorylate and sequester class IIa histone deacetylases (HDACs) and CREB-regulated transcriptional coactivators (CRTCs) in the cytoplasm.[3] By inhibiting SIKs, this compound allows for the dephosphorylation and nuclear translocation of these downstream targets, leading to changes in gene expression. This mechanism is central to its observed effects on inflammation and other cellular processes.[2][3]
Q2: Does this compound induce metabolic abnormalities?
The available preclinical data presents a nuanced picture. Several studies have reported that well-tolerated, in vivo active doses of this compound did not induce the metabolic abnormalities, such as changes in serum triglyceride and adiponectin levels, that are observed in Sik2 knockout mice.[1][3] However, a more recent study observed mild hyperglycemia in mice treated with this compound.[4] This suggests that while gross metabolic dysregulation may not be a primary concern, subtle effects on glucose homeostasis can occur and should be monitored.
Q3: What is the proposed mechanism for the observed mild hyperglycemia?
Q4: How does the metabolic profile of this compound compare to genetic models of SIK inhibition?
Pharmacological inhibition of SIKs with this compound does not fully recapitulate the metabolic phenotype of genetic SIK deletion models. For instance, while Sik2 knockout mice exhibit significant metabolic abnormalities, these are not prominent with this compound treatment at effective doses.[1][3] This suggests the possibility of a therapeutic window where the desired immunomodulatory effects of SIK inhibition can be achieved without inducing significant metabolic side effects.[3]
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during their in vivo experiments with this compound, with a focus on metabolic parameters.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Observation of mild hyperglycemia | This may be an on-target effect of SIK1 inhibition or an off-target effect of this compound.[4] | - Monitor blood glucose levels at regular intervals throughout the study.- Consider performing a glucose tolerance test (GTT) or insulin (B600854) tolerance test (ITT) to further characterize the glycemic phenotype.- If the hyperglycemia is a concern for the experimental model, a dose-response study may be warranted to find the lowest effective dose with minimal metabolic impact. |
| Unexpected changes in animal body weight | - High doses of this compound may lead to reduced activity or other general malaise, impacting food and water intake.- The vehicle used for formulation could have caloric content or other effects.- Off-target effects at high concentrations. | - Ensure accurate dosing and monitor the general health of the animals daily.- Include a vehicle-only control group to account for any effects of the formulation.- If weight loss is significant, consider reducing the dose or frequency of administration. |
| Variability in experimental results | - Improper formulation of this compound leading to inconsistent bioavailability.- Stress induced by handling and injection can impact metabolic parameters. | - Follow the recommended formulation protocol strictly. Ensure the compound is fully dissolved before administration.- Acclimatize animals to handling and injection procedures before the start of the experiment to minimize stress. |
| No observable in vivo effect | - Inadequate dose or bioavailability.- Degradation of the compound. | - Confirm the in vivo efficacy by measuring the phosphorylation of a known SIK substrate, such as HDAC5 at Ser259, in relevant tissues.[3]- Ensure proper storage of the this compound stock solution and freshly prepare the dosing solution. |
Data Presentation
The following tables summarize the key quantitative data related to the metabolic profile of this compound from preclinical studies.
Table 1: In Vivo Effects of this compound on Metabolic Parameters
| Parameter | Species | Dose and Duration | Observation | Citation |
| Serum Triglycerides | Mouse | Daily injections for 1 week | Did not acutely recapitulate the effects of Sik2 deletion. | [3] |
| Serum Adiponectin | Mouse | Daily injections for 1 week | Did not acutely recapitulate the effects of Sik2 deletion. | [3] |
| Blood Glucose | Mouse | Not specified | Mild hyperglycemia observed. | [4] |
| General Metabolic State | Mouse | Not specified | Did not induce metabolic abnormalities observed in Sik2 knockout mice. | [1][3] |
Table 2: In Vitro Potency of this compound
| Target | IC₅₀ | Citation |
| SIK1 | ~10 nM | [2] |
| SIK2 | ~40 nM | [2] |
| SIK3 | ~30 nM | [2] |
Experimental Protocols
1. In Vivo Administration of this compound
This protocol is adapted from published studies for the intraperitoneal (IP) administration of this compound in mice.[3][5]
-
Materials:
-
This compound
-
N-methyl-2-pyrrolidinone (NMP)
-
Solutol HS15
-
Normal saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Syringes and needles for IP injection
-
-
Procedure:
-
Prepare the vehicle by mixing 5% N-methyl-2-pyrrolidinone and 5% Solutol HS15 in 90% normal saline.
-
Dissolve this compound in the vehicle to the desired final concentration. For example, to prepare a 2 mg/mL solution for a 20 mg/kg dose in a 25g mouse, the injection volume would be 250 µL.
-
Ensure the compound is completely dissolved before administration. Gentle warming or vortexing may be required.
-
Administer the solution to male 8–10 week-old C57BL/6 mice via intraperitoneal injection.
-
For pharmacokinetic studies, serum and tissue samples can be collected at various time points after administration.[3]
-
2. Assessment of SIK Inhibition in Vivo
To confirm that this compound is engaging its target in vivo, the phosphorylation status of a downstream SIK substrate can be assessed.
-
Procedure:
-
Administer this compound to mice at the desired dose(s).
-
At a specified time point after administration (e.g., 15 minutes to 1 hour), euthanize the mice and collect relevant tissues (e.g., spleen).[3]
-
Prepare tissue lysates and perform Western blotting to detect the phosphorylated form of HDAC5 at Ser259 (a known SIK-regulated site) and total HDAC5.
-
A dose-dependent decrease in the ratio of phosphorylated HDAC5 to total HDAC5 indicates successful SIK inhibition.[3]
-
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Salt inducible kinases: physiology, regulation by cAMP, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual targeting of salt inducible kinases and CSF1R uncouples bone formation and bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
YKL-05-099 Kinase Selectivity Profile: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing YKL-05-099, a potent inhibitor of Salt-Inducible Kinases (SIKs). This guide includes a summary of its kinase selectivity, detailed experimental protocols, and troubleshooting FAQs to facilitate smooth and accurate experimentation.
Kinase Selectivity Profile of this compound
This compound is a pan-SIK inhibitor with improved pharmacokinetic properties and selectivity over its precursor, HG-9-91-01.[1] It effectively inhibits all three isoforms of the Salt-Inducible Kinase family. The inhibitory activity of this compound against the SIK isoforms has been determined using competitive binding assays.
| Kinase Target | IC50 (nM) |
| SIK1 | ~10 |
| SIK2 | 40 ± 25 |
| SIK3 | ~30 |
Table 1: Inhibitory activity of this compound against SIK isoforms. Data represents the half-maximal inhibitory concentration (IC50).[2][3][4]
While this compound demonstrates significant selectivity for SIKs, some off-target activity has been observed at higher concentrations. A screening against a panel of 468 kinases revealed that at a concentration of 1 µM, this compound inhibits the following kinases by more than 80%:
-
RIPK2
-
ABL
-
Src
-
DDR2
-
MAP4K3
-
p38α
-
BTK
-
EPH-B3
-
YES1
-
EPH-B4
-
EPH-B2
-
EPH-A4
-
Lck
-
BRK
Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of SIKs. SIKs are key regulators of various cellular processes, including transcription and metabolism, through the phosphorylation of downstream targets such as Class IIa Histone Deacetylases (HDACs) and CREB-Regulated Transcriptional Coactivators (CRTCs). By inhibiting SIKs, this compound prevents the phosphorylation of these substrates, leading to their nuclear translocation and modulation of gene expression.[2]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Competitive Binding)
This protocol provides a general framework for assessing the inhibitory potential of this compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
ATP solution
-
Kinase substrate (peptide or protein)
-
This compound stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplates (e.g., 384-well)
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a microplate, add the diluted this compound, the kinase, and the kinase substrate.
-
Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, etc.) using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled multiwell plates (e.g., 96-well)
-
CellTiter-Glo® Reagent
Procedure:
-
Seed cells in an opaque-walled multiwell plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control and calculate the cell viability.
Western Blot for Phosphorylated HDAC5
This protocol is used to detect the phosphorylation status of HDAC5, a direct substrate of SIKs.
Materials:
-
Cell lysate
-
Lysis buffer containing phosphatase and protease inhibitors
-
Primary antibody against phospho-HDAC5 (e.g., p-Ser259)
-
Primary antibody against total HDAC5
-
Loading control antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Wash buffer (TBST)
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-HDAC5 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for total HDAC5 and a loading control.
Troubleshooting and FAQs
Q1: The IC50 value for this compound in my kinase assay is higher than expected.
-
High ATP Concentration: this compound is an ATP-competitive inhibitor. If the ATP concentration in your assay is too high, it will outcompete the inhibitor, leading to a higher apparent IC50. Try performing the assay with an ATP concentration at or below the Km for your kinase.
-
Inactive Compound: Ensure that the this compound has been stored properly and has not degraded. Prepare fresh dilutions for each experiment.
-
Assay Conditions: The optimal buffer conditions, incubation time, and temperature can vary between kinases. Ensure that your assay is optimized for the specific kinase you are studying.
Q2: I am not seeing a decrease in phospho-HDAC5 levels after treating my cells with this compound.
-
Insufficient Compound Concentration or Treatment Time: The effective concentration and treatment duration can vary between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type.
-
Cell Line Specificity: The expression and activity of SIKs can differ between cell lines. Confirm that your cell line expresses the SIK isoforms and that the SIK-HDAC pathway is active.
-
Antibody Quality: The specificity and sensitivity of the phospho-HDAC5 antibody are crucial. Ensure you are using a validated antibody and have optimized the western blot protocol.
-
Sample Preparation: It is critical to use lysis buffers containing phosphatase inhibitors to preserve the phosphorylation state of your proteins.
Q3: My cell viability assay shows high variability between replicate wells.
-
Uneven Cell Seeding: Ensure that your cells are evenly distributed in each well. Mix the cell suspension thoroughly before and during plating.
-
Edge Effects: Evaporation from the outer wells of a multiwell plate can lead to variability. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental samples.
-
Incomplete Cell Lysis: Ensure thorough mixing after adding the CellTiter-Glo® Reagent to achieve complete cell lysis and release of ATP.
Q4: Can I use this compound in animal studies?
-
Yes, this compound has improved pharmacokinetic properties compared to earlier SIK inhibitors and has been used in in vivo studies.[1][2] It is important to determine the optimal dosing and administration route for your specific animal model and research question. This compound is reported to be highly soluble in PBS.[2][3]
References
- 1. promega.com [promega.com]
- 2. Histone Deacetylase 5 is a Phosphorylation Substrate of Protein Kinase D in Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
How to minimize off-target effects of YKL-05-099 in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize off-target effects of YKL-05-099 in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of the Salt-Inducible Kinase (SIK) family, including SIK1, SIK2, and SIK3.[1][2] Its primary mechanism of action is the inhibition of SIKs, which play a crucial role in various cellular processes, including the regulation of transcription factors like MEF2C through the phosphorylation of histone deacetylases (HDACs).[3][4]
Q2: What are the known off-target effects of this compound?
A2: While this compound shows improved selectivity for SIKs compared to its predecessors, it has been shown to inhibit other kinases.[3][5] Known off-targets include SRC, ABL, and Colony-Stimulating Factor 1 Receptor (CSF1R).[3][6] In some cellular contexts, such as the KASUMI-1 cell line, hypersensitivity to this compound may be attributable to off-target effects on kinases like KIT.[3]
Q3: How can I be sure that the observed phenotype in my experiment is due to the inhibition of SIKs and not an off-target effect?
A3: Distinguishing on-target from off-target effects is crucial for accurate interpretation of results. A multi-faceted approach is recommended, including:
-
Titrating to the lowest effective concentration: Use the lowest possible concentration of this compound that elicits the desired on-target phenotype to minimize the engagement of less sensitive off-targets.
-
Using genetic controls: The most rigorous method is to use cells expressing a drug-resistant "gatekeeper" mutant of the target kinase, such as SIK3T142Q.[3][7] If the phenotype is rescued in cells expressing the gatekeeper mutant in the presence of this compound, it strongly suggests an on-target effect.
-
Performing counter-screening assays: Directly measure the activity of known off-target kinases in the presence of this compound to understand their potential contribution to the observed phenotype.
Troubleshooting Guides
Issue 1: High cellular toxicity or unexpected phenotypes are observed.
This may be due to off-target effects or using a concentration of this compound that is too high. This compound has been reported to be non-toxic at concentrations up to 10 µM in some cell lines.[1][8]
Troubleshooting Steps:
-
Determine the Optimal Concentration with a Dose-Response Experiment:
-
Objective: To identify the lowest concentration of this compound that achieves the desired on-target effect (e.g., inhibition of SIK signaling) without causing significant off-target effects or toxicity.
-
Methodology:
-
Cell Plating: Plate cells at a desired density in a multi-well plate.
-
Serial Dilution: Prepare a series of this compound concentrations, typically ranging from nanomolar to low micromolar. A DMSO control is essential.
-
Treatment: Treat cells with the different concentrations of this compound for a predetermined duration.
-
On-Target Readout: Measure a specific downstream marker of SIK activity. A common method is to assess the phosphorylation status of HDAC4 or HDAC5 at SIK-specific sites (e.g., Ser259 on HDAC5) via Western blot.[1][8]
-
Viability Assay: In parallel, assess cell viability using an appropriate method (e.g., CellTiter-Glo, MTT assay).
-
Data Analysis: Plot the on-target inhibition and cell viability against the this compound concentration to determine the EC50 for the on-target effect and the concentration at which toxicity becomes significant. Select the lowest concentration that gives a robust on-target effect with minimal toxicity for future experiments.
-
-
Issue 2: Uncertainty about whether the observed effect is a direct result of SIK3 inhibition.
Troubleshooting Steps:
-
Validate On-Target Engagement using a SIK3 Gatekeeper Mutant:
-
Objective: To genetically confirm that the cellular effects of this compound are mediated through the inhibition of SIK3.
-
Methodology:
-
Cell Line Engineering: Generate stable cell lines that express either wild-type SIK3 or the this compound-resistant SIK3T142Q gatekeeper mutant.[3] An empty vector control should also be included.
-
Dose-Response Experiment: Perform a dose-response experiment with this compound on all three cell lines (empty vector, wild-type SIK3, and SIK3T142Q).
-
Phenotypic Analysis: Measure the phenotype of interest (e.g., cell proliferation, apoptosis, gene expression).
-
Data Analysis: If the phenotype observed in the empty vector and wild-type SIK3 expressing cells is attenuated or absent in the SIK3T142Q expressing cells, this provides strong evidence for on-target activity.[3][7]
-
-
Quantitative Data Summary
| Target | Inhibitor | IC50 / EC50 | Assay Type |
| SIK1 | This compound | ~10 nM | Competitive Binding Assay |
| SIK2 | This compound | ~40 nM | Competitive Binding Assay |
| SIK3 | This compound | ~30 nM | Competitive Binding Assay |
| IL-10 Production | This compound | 460 nM | Cell-based (BMDCs) |
| MOLM-13 Proliferation | This compound | 240 nM | Cell-based |
Table 1: IC50 and EC50 values for this compound against its primary targets and in cellular assays.[1][2][9]
| Off-Target Kinase | Inhibitor | % Inhibition @ 1µM |
| SRC | This compound | Data not specified, but noted as an off-target |
| ABL | This compound | Data not specified, but noted as an off-target |
| CSF1R | This compound | Significant binding observed in kinome profiling |
| Ephrin Receptors | This compound | Inhibition observed |
| KIT | This compound | Potential off-target in specific cell lines |
Table 2: Known off-target kinases for this compound.[3][6][9]
Experimental Protocols
Protocol 1: Off-Target Kinase Activity Assay for SRC
-
Objective: To determine if this compound inhibits SRC kinase activity at concentrations used for SIK inhibition.
-
Materials: Recombinant active SRC kinase, SRC substrate peptide (e.g., KVEKIGEGTYGVVYK), [γ-32P]ATP, kinase reaction buffer (e.g., 100mM Tris-HCl, pH 7.2, 125mM MgCl2, 25mM MnCl2, 2mM EGTA, 0.25mM sodium orthovanadate, 2mM DTT), this compound, 40% Trichloroacetic acid (TCA), P81 phosphocellulose paper, scintillation counter.
-
Methodology:
-
Prepare a reaction mixture containing kinase reaction buffer, SRC substrate peptide, and recombinant SRC kinase.
-
Add varying concentrations of this compound or a DMSO vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by adding 40% TCA.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of SRC kinase inhibition for each concentration of this compound.
-
Protocol 2: Off-Target Kinase Activity Assay for CSF1R
-
Objective: To assess the inhibitory effect of this compound on CSF1R kinase activity.
-
Materials: Recombinant active CSF1R kinase, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, kinase assay buffer, this compound, and a detection reagent such as ADP-Glo™.
-
Methodology:
-
Prepare a master mix containing kinase assay buffer, CSF1R substrate, and ATP.
-
Add varying concentrations of this compound or a DMSO vehicle control to the wells of a microplate.
-
Add the master mix to the wells.
-
Initiate the reaction by adding diluted recombinant CSF1R kinase.
-
Incubate the plate at 30°C for the optimized reaction time (e.g., 45 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.
-
Calculate the percentage of CSF1R kinase inhibition for each concentration of this compound.
-
Visualizations
Caption: SIK3 Signaling Pathway and the Effect of this compound.
Caption: Experimental Workflow for On-Target Validation.
Caption: Role of TNIK in the Wnt Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Dual targeting of salt inducible kinases and CSF1R uncouples bone formation and bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
YKL-05-099 Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides guidance to researchers, scientists, and drug development professionals using YKL-05-099. The information is designed to address common sources of variability in experimental results and offer solutions in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
General
-
Q1: What is this compound and what is its primary mechanism of action? this compound is a potent and selective inhibitor of salt-inducible kinases (SIKs), which are members of the AMP-activated protein kinase (AMPK) family.[1][2] It exhibits inhibitory activity against SIK1, SIK2, and SIK3.[2][3][4] The primary mechanism of action involves the suppression of pro-inflammatory cytokine production (e.g., TNFα, IL-6, IL-12p40) and the enhancement of anti-inflammatory cytokine IL-10 production by innate immune cells.[1] This is achieved by inhibiting the phosphorylation of SIK substrates, such as class IIa histone deacetylases (HDACs) and CREB-regulated transcriptional coactivators (CRTCs).[1]
Experimental Design & Execution
-
Q2: I am observing lower than expected potency (higher IC50) in my cell-based assays. What are the potential causes? Several factors could contribute to this observation:
-
Compound Solubility: this compound has limited solubility in aqueous solutions like PBS.[5] Ensure that your stock solutions are fully dissolved in an appropriate solvent like DMSO before further dilution in culture media.[2] Precipitation of the compound will significantly reduce its effective concentration.
-
Cell Density and Health: High cell densities or unhealthy cells can lead to inconsistent results. Ensure your cells are in the logarithmic growth phase and at an optimal density for your specific assay.
-
Assay Incubation Time: The timing of this compound pre-incubation and subsequent stimulation can impact the observed effect. Refer to established protocols that often specify pre-treatment times ranging from a few hours to 24 hours.[1][2]
-
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their free concentration. Consider using a lower percentage of FBS or a serum-free medium if your cell type allows, though this may require optimization.
-
-
Q3: My in vivo results show significant variability between animals. How can I minimize this?
-
Formulation and Administration: this compound is typically formulated for in vivo use in a vehicle such as 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline for intraperitoneal (IP) administration.[1] Ensure the compound is fully solubilized and the formulation is homogenous to guarantee consistent dosing. Prepare the formulation fresh daily.[3]
-
Animal Health and Acclimatization: Use age- and weight-matched animals from a reputable supplier. Allow for a proper acclimatization period before starting the experiment to reduce stress-related variability.
-
Dosing and Timing: Administer the compound at the same time each day to account for circadian rhythms which can influence metabolic rates and drug processing. Be precise with the administration volume and technique.
-
-
Q4: I am seeing unexpected or off-target effects. What should I consider? While this compound is a selective SIK inhibitor, like any small molecule, it can have off-target effects at high concentrations.
-
Dose-Response Curve: It is crucial to perform a dose-response experiment to determine the optimal concentration that provides the desired on-target effect with minimal toxicity. This compound is reported to be non-toxic at concentrations less than 10 μM in vitro.[3]
-
Control Experiments: Include appropriate controls in your experiments. For cellular assays, this includes vehicle-treated cells. For in vivo studies, a vehicle-treated control group is essential.
-
Phenotypic vs. Target Engagement Assays: Confirm target engagement by measuring the phosphorylation of a known SIK substrate, such as HDAC5 at Ser259.[1] This can help differentiate between on-target and potential off-target effects.
-
Data Interpretation
-
Q5: How do I interpret differential effects on various cytokines? this compound can have varying effects on different cytokines. For instance, it strongly suppresses TNFα production while modestly enhancing IL-1β release in certain contexts.[1][3] This differential regulation is thought to be due to the complex downstream effects of SIK inhibition on different transcription factors and co-regulators. It is important to analyze a panel of relevant cytokines to get a comprehensive understanding of the compound's immunomodulatory effects in your specific experimental system.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| SIK1 | ~10 | Cell-free |
| SIK2 | ~40 | Cell-free |
| SIK3 | ~30 | Cell-free |
Data compiled from multiple sources.[2][3][4]
Table 2: In Vivo Dosing and Effects of this compound in Mice
| Dose Range (mg/kg, IP) | Key Observed Effects | Reference |
| 5 - 50 | Dose-dependent decrease in HDAC5 phosphorylation (Ser259) in splenic leukocytes. | [1] |
| 5 | Reduction in serum TNFα levels. | [1] |
| 20 | > 2-fold increase in serum IL-10 levels. | [3] |
| 20 | Attenuation of salt-sensitive hypertension and kidney damage. | [6] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Cytokine Production in Bone Marrow-Derived Macrophages (BMDMs)
-
Cell Culture: Culture BMDMs in a suitable medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin, and M-CSF).
-
Plating: Seed BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be ≤ 0.1%. Replace the old medium with the medium containing different concentrations of this compound or vehicle (DMSO) and pre-incubate for 6 hours.[1]
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for an additional 18-24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Measure the concentration of cytokines (e.g., TNFα, IL-6, IL-10) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the cytokine levels to the vehicle control and plot the dose-response curve to determine the IC50 for cytokine inhibition or EC50 for enhancement.
Protocol 2: In Vivo Evaluation of this compound in a Mouse Model of LPS-Induced Inflammation
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old.[1]
-
Formulation: Prepare this compound at the desired concentration (e.g., 5, 20, or 50 mg/kg) in a vehicle of 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline.[1]
-
Administration: Administer the prepared this compound formulation or vehicle via intraperitoneal (IP) injection.
-
LPS Challenge: 15 minutes after the this compound administration, inject LPS (0.5 mg/kg) intraperitoneally to induce an inflammatory response.[1]
-
Sample Collection: 1-6 hours after the LPS challenge, euthanize the mice and collect blood via cardiac puncture for serum preparation. Spleens can also be harvested to isolate leukocytes.[1]
-
Analysis:
-
Serum Cytokines: Measure the levels of TNFα and IL-10 in the serum using ELISA.
-
Target Engagement: Prepare lysates from splenic leukocytes and perform Western blotting to analyze the phosphorylation status of HDAC5 at Ser259.
-
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: General experimental workflows for this compound.
Caption: Troubleshooting logic for variable this compound results.
References
- 1. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | SIK Inhibitor | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Treatment with this compound, a salt inducible kinase (SIK) inhibitor, attenuates salt-sensitive hypertension: The molecular outcomes of SIK in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
YKL-05-099 Technical Support Center: Long-Term Stability in Frozen Aliquots
This technical support center provides guidance and answers frequently asked questions regarding the long-term stability of the SIK inhibitor, YKL-05-099, when stored in frozen aliquots. Proper storage and handling are critical to ensure the compound's integrity and obtain reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2][3][4] Ensure you are using a fresh, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[1][4]
Q2: What are the recommended storage temperatures and expected stability for frozen aliquots of this compound in DMSO?
A2: For optimal long-term stability, it is recommended to store this compound stock solutions in aliquots at -80°C. At this temperature, the solution is stable for up to 2 years.[1] Storage at -20°C is also an option, with a stability of up to 1 year.[1][4] For shorter-term storage of a few days to weeks, 0-4°C can be used.[2]
Q3: Why is it important to aliquot the stock solution?
A3: Aliquoting the stock solution into smaller, single-use volumes is crucial to prevent product inactivation that can result from repeated freeze-thaw cycles.[1] This practice ensures that the main stock remains stable and that you are using a fresh, uncompromised aliquot for each experiment.
Q4: Can I store this compound in powder form?
A4: Yes, this compound is stable as a solid powder. Recommendations for storage of the powder are generally at -20°C, with a shelf life of at least 3 years.[1][3][4][5] Some suppliers suggest that it can be stored at 4°C for up to 2 years.[1]
Q5: How should I prepare working solutions for my experiments?
A5: For in vivo experiments, it is highly recommended to prepare fresh working solutions from your frozen stock on the day of use.[1] This minimizes the risk of degradation and ensures accurate dosing. For in vitro assays, dilute the stock solution to the final working concentration in the appropriate cell culture medium or assay buffer immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in the vial after thawing. | The compound may have come out of solution during the freeze-thaw cycle or due to solvent evaporation. | Warm the vial to room temperature and vortex gently to redissolve the precipitate. If the precipitate persists, brief sonication may be helpful.[5] Ensure the vial cap is sealed tightly to prevent solvent evaporation. |
| Inconsistent or weaker than expected experimental results. | The activity of this compound may be compromised due to improper storage or multiple freeze-thaw cycles. | Always use a fresh aliquot for each experiment. If you suspect your stock solution has degraded, prepare a fresh stock from the powder. It is also advisable to perform a quality control check, such as a dose-response curve, to verify the activity of the compound. |
| Difficulty dissolving this compound in DMSO. | The DMSO may have absorbed moisture, which can reduce the solubility of the compound.[4] | Use a new, unopened bottle of anhydrous or molecular biology grade DMSO. Warming the solution and sonication can also aid in dissolution.[5] |
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Reported Stability | Source |
| Solid (Powder) | -20°C | ≥ 4 years | [3] |
| -20°C | 3 years | [1][4][5] | |
| 4°C | 2 years | [1] | |
| In Solvent (DMSO) | -80°C | 2 years | [1] |
| -80°C | 1 year | [4][5] | |
| -20°C | 1 year | [1] | |
| -20°C | 1 month | [4] | |
| 0 - 4°C | Short term (days to weeks) | [2] |
Experimental Protocols
Protocol for Assessing the Long-Term Stability of this compound in Frozen Aliquots
This protocol outlines a general method for determining the stability of this compound in a frozen DMSO stock solution over time.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into multiple small-volume, single-use aliquots in tightly sealed polypropylene (B1209903) tubes.
-
Designate a set of aliquots for each time point to be tested (e.g., 0, 1, 3, 6, 12, and 24 months).
-
Store the aliquots at the desired temperature (-20°C or -80°C).
-
-
Sample Analysis (at each time point):
-
At each designated time point, retrieve one aliquot from storage.
-
Allow the aliquot to thaw completely at room temperature.
-
Visually inspect for any precipitation.
-
Analyze the concentration and purity of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Compare the results to the initial analysis performed at time point 0.
-
-
Functional Assay (Optional but Recommended):
-
In parallel with the analytical testing, perform a biological activity assay to confirm the potency of this compound.
-
A suitable assay would be to measure the inhibition of a known SIK substrate phosphorylation, such as HDAC5, in a relevant cell line.[1][6]
-
Generate a dose-response curve and compare the IC50 value to that obtained at time point 0.
-
Mandatory Visualization
Caption: Workflow for a long-term stability study of this compound.
Caption: Factors influencing the stability of frozen this compound aliquots.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | SIK Inhibitor | TargetMol [targetmol.com]
- 6. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of SIK2 Inhibitors: YKL-05-099 vs. ARN-3236
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for advancing discovery. This guide provides an objective comparison of two prominent Salt-Inducible Kinase 2 (SIK2) inhibitors, YKL-05-099 and ARN-3236, focusing on their selectivity, supported by experimental data and detailed protocols.
Executive Summary
Both this compound and ARN-3236 are potent inhibitors of the SIK family of kinases, which are crucial regulators of metabolic and inflammatory pathways. However, a detailed analysis of their inhibitory profiles reveals significant differences in their selectivity for SIK2. ARN-3236 emerges as a highly potent and selective SIK2 inhibitor, with a sub-nanomolar IC50 value for SIK2 and significant selectivity over SIK1 and SIK3. This compound, while a potent pan-SIK inhibitor, exhibits less selectivity for SIK2 compared to ARN-3236 and has a notable potent off-target activity against Colony-Stimulating Factor 1 Receptor (CSF1R).
Data Presentation: Inhibitory Activity (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and ARN-3236 against the three SIK isoforms and a key off-target kinase. Lower IC50 values indicate greater potency.
| Compound | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | CSF1R IC50 (nM) | Key Off-Targets |
| This compound | ~10[1][2] | 40[1][2] | ~30[1][2] | 1.17[3] | RIPK2, ABL, Src, DDR2, MAP4K3, p38α, BTK, EphB3, YES1, EphB4, EphB2, EphA4, Lck, BRK |
| ARN-3236 | 21.63[4][5][6][7] | <1[4][5][6][7] | 6.63[4][5][6][7] | Not Reported | JAK2, LCK, NUAK2, SRPK1, VEGFR2 |
SIK2 Signaling Pathway and Inhibitor Action
Salt-Inducible Kinases (SIKs) are key regulators of gene transcription through their phosphorylation of transcriptional co-activators such as the CREB-Regulated Transcription Coactivators (CRTCs) and Class IIa Histone Deacetylases (HDACs). Phosphorylation by SIKs leads to the sequestration of these co-activators in the cytoplasm, preventing them from entering the nucleus and activating gene expression. Inhibition of SIK2 by compounds like this compound and ARN-3236 blocks this phosphorylation, allowing CRTCs and HDACs to translocate to the nucleus and modulate the transcription of target genes. For instance, ARN-3236 has been shown to exert its effects through the hippocampal CRTC1-CREB-BDNF pathway[8].
Experimental Protocols
The determination of IC50 values is a critical step in characterizing the potency and selectivity of kinase inhibitors. A widely used method for this is the in vitro biochemical kinase inhibition assay. The following is a representative protocol based on the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the IC50 value of a test compound (e.g., this compound or ARN-3236) against a target kinase (e.g., SIK2).
Materials:
-
Recombinant human SIK1, SIK2, and SIK3 enzymes
-
Kinase-specific peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Test compounds (this compound, ARN-3236) dissolved in DMSO
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 or 1:10 serial dilutions to generate a range of concentrations (e.g., from 10 µM to 0.1 nM).
-
Prepare a DMSO-only control (vehicle control).
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the kinase reaction buffer.
-
Add 0.5 µL of the diluted test compound or DMSO vehicle to the appropriate wells.
-
Add 1 µL of a solution containing the kinase enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding 1 µL of ATP solution to each well. The final ATP concentration should be at or near the Km value for the specific kinase.
-
The final reaction volume is 5 µL.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The choice between this compound and ARN-3236 will depend on the specific research application. For studies requiring highly selective inhibition of SIK2 with minimal off-target effects on other SIK isoforms, ARN-3236 is the superior choice due to its sub-nanomolar potency and high selectivity for SIK2. For broader inhibition of the SIK family, or for studies where the potent inhibition of CSF1R is also of interest, This compound may be a suitable tool. Researchers should carefully consider the full kinase selectivity profile of each inhibitor when interpreting experimental results.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dual targeting of salt inducible kinases and CSF1R uncouples bone formation and bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. bio-techne.com [bio-techne.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. The Selective SIK2 Inhibitor ARN-3236 Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Western Blot Analysis: Confirming YKL-05-099 Target Engagement in the SIK Signaling Pathway
A Comparative Guide for Researchers
In the landscape of kinase inhibitors, YKL-05-099 has emerged as a potent and selective tool for probing the function of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases implicated in inflammatory responses and metabolic regulation.[1][2][3] This guide provides a comparative analysis of this compound and alternative compounds, focusing on Western blot analysis to confirm target engagement. Detailed experimental protocols and data visualization are included to assist researchers in designing and interpreting their experiments.
This compound: Mechanism of Action and Key Downstream Effects
This compound is an inhibitor of all three SIK isoforms (SIK1, SIK2, and SIK3) with IC50 values in the low nanomolar range.[1][3] The primary mechanism of SIKs involves the phosphorylation of class IIa histone deacetylases (HDACs), such as HDAC4 and HDAC5. This phosphorylation event leads to the sequestration of HDACs in the cytoplasm via their interaction with 14-3-3 proteins. By inhibiting SIKs, this compound prevents HDAC phosphorylation, resulting in their translocation to the nucleus where they can modulate gene expression.[4][5]
A critical and well-documented downstream marker of SIK inhibition by this compound is the reduction in the phosphorylation of HDAC5 at serine 259 (p-HDAC5 Ser259).[3][5] This specific post-translational modification serves as a robust and quantifiable indicator of target engagement within cellular and in vivo models.[3][5]
Comparative Analysis of SIK Inhibitors
The efficacy of this compound in engaging its target can be benchmarked against other known SIK inhibitors. This comparison is crucial for validating experimental findings and understanding the relative potency and specificity of different compounds.
| Compound | Target(s) | IC50 (nM) | Key Features & Comparison to this compound |
| This compound | SIK1, SIK2, SIK3 | ~10 (SIK1), ~40 (SIK2), ~30 (SIK3)[1][3] | Potent pan-SIK inhibitor with improved pharmacokinetic properties suitable for in vivo studies compared to its parent compound, HG-9-91-01.[4][5] |
| HG-9-91-01 | SIK1, SIK2, SIK3 | Pan-SIK inhibitor (specific IC50s not consistently reported) | Parent compound of this compound. While effective in vitro, it suffers from rapid degradation in liver microsomes, limiting its in vivo utility.[4] |
| ARN-3236 | SIK2, SIK3 | Potent inhibitor (specific IC50s not detailed in provided context) | Another SIK inhibitor that can be used as a comparator for in vitro studies.[1] |
Experimental Workflow and Signaling Pathway
To visually represent the process of confirming this compound target engagement, the following workflow and signaling pathway diagrams are provided.
Caption: A generalized workflow for Western blot analysis to assess protein phosphorylation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating YKL-05-099: A Comparative Guide to its Effects on Downstream Gene Expression
For Researchers, Scientists, and Drug Development Professionals
YKL-05-099 is a potent and selective inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases (SIK1, SIK2, and SIK3) that play crucial roles in various physiological and pathological processes, including metabolic regulation, inflammation, and cancer. This guide provides an objective comparison of this compound's performance against other known SIK inhibitors, supported by experimental data, to aid researchers in evaluating its utility for their specific applications.
Mechanism of Action: SIK Inhibition and Downstream Signaling
This compound exerts its effects by inhibiting the kinase activity of SIKs.[1][2] SIKs are key regulators of class IIa histone deacetylases (HDACs), such as HDAC4 and HDAC5, and the CREB-regulated transcription co-activators (CRTCs). In a basal state, SIKs phosphorylate these proteins, leading to their sequestration in the cytoplasm. By inhibiting SIKs, this compound prevents this phosphorylation, allowing class IIa HDACs and CRTCs to translocate to the nucleus.
In the nucleus, these co-regulators modulate the activity of transcription factors, most notably Myocyte Enhancer Factor 2 (MEF2C) and CREB. The dephosphorylation of HDAC4, a repressive cofactor of MEF2C, leads to the suppression of MEF2C-dependent gene transcription.[3][4] This mechanism is particularly relevant in acute myeloid leukemia (AML), where MEF2C is often overexpressed.[3][4]
References
Unveiling the Activity of YKL-05-099: A Comparative Guide to a Novel SIK Inhibitor
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the Salt-Inducible Kinase (SIK) inhibitor YKL-05-099 with other selective SIK inhibitors, supported by experimental data and protocols.
This compound is a potent and selective small molecule inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases comprising three isoforms: SIK1, SIK2, and SIK3. These kinases are key regulators of various physiological processes, including metabolism, inflammation, and cell growth. Dysregulation of SIK activity has been implicated in several diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets. This guide provides a comprehensive cross-validation of this compound's activity in relevant phenotypic assays, alongside a comparison with other notable SIK inhibitors, HG-9-91-01 and ARN-3236.
Performance Comparison of SIK Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound in comparison to other well-characterized SIK inhibitors. It is important to note that direct comparisons of cellular activity should be interpreted with caution, as the data are compiled from different studies that may employ varied experimental conditions.
Table 1: Biochemical Potency of SIK Inhibitors Against SIK Isoforms
| Compound | SIK1 IC₅₀ (nM) | SIK2 IC₅₀ (nM) | SIK3 IC₅₀ (nM) | Reference(s) |
| This compound | ~10 | ~40 | ~30 | [1][2] |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | |
| ARN-3236 | 21.6 | <1 | 6.6 |
Table 2: Comparative Activity of SIK Inhibitors in Acute Myeloid Leukemia (AML) Phenotypic Assays
| Compound | Cell Line | Assay | Metric | Value | Reference(s) |
| This compound | MOLM-13 | Cell Viability (CellTiter-Glo) | EC₅₀ | 240 nM | [3][4] |
| This compound | MV4-11 | Cell Viability (CellTiter-Glo) | EC₅₀ | < 500 nM | [3][4] |
| This compound | Human AML cell lines | Colony Formation | Inhibition | Significant at 1 µM | [3] |
| HG-9-91-01 | Not directly compared with this compound in the same study | - | - | - | - |
| ARN-3236 | Not directly compared with this compound in the same study | - | - | - | - |
Table 3: Comparative Activity of SIK Inhibitors in Macrophage-based Phenotypic Assays
| Compound | Cell Type | Assay | Effect | Concentration | Reference(s) |
| This compound | Bone Marrow-Derived Macrophages (BMDMs) | LPS-induced p-HDAC5 | Reduction | 1 µM | [5] |
| This compound | Bone Marrow-Derived Dendritic Cells (BMDCs) | Zymosan A-induced IL-10 production | Potentiation | EC₅₀ = 460 nM | [1] |
| This compound | BMDCs | Zymosan A-induced TNFα, IL-6, IL-12p40 production | Suppression | Not specified | [1] |
| HG-9-91-01 | BMDMs | LPS-induced p-HDAC5 | Reduction | 1 µM | [5] |
| ARN-3236 | Not directly compared with this compound in the same study | - | - | - | - |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: SIK Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for AML Cell Viability Assay.
Detailed Experimental Protocols
AML Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted for assessing the effect of SIK inhibitors on the viability of Acute Myeloid Leukemia (AML) cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound and comparator SIK inhibitors (dissolved in DMSO)
-
Opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed AML cells at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium in an opaque-walled 96-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound and comparator compounds in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Treatment: After 24 hours of incubation, add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells and plot the results against the compound concentration to determine the EC₅₀ value.
Colony Formation Assay
This assay assesses the ability of a single AML cell to proliferate and form a colony, a measure of its self-renewal capacity.
Materials:
-
AML cell lines or primary patient samples
-
MethoCult™ medium
-
IMDM medium with 2% FBS
-
This compound and comparator SIK inhibitors
-
35 mm culture dishes
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of AML cells in IMDM with 2% FBS.
-
Treatment: Add this compound or comparator compounds to the cell suspension at the desired final concentration (e.g., 1 µM). Include a vehicle control.
-
Plating: Mix the cell suspension with MethoCult™ medium according to the manufacturer's instructions to a final cell density of 500-1000 cells/mL. Plate 1.1 mL of the mixture into each 35 mm culture dish.
-
Incubation: Incubate the dishes at 37°C in a humidified atmosphere with 5% CO₂ for 10-14 days.
-
Colony Counting: Count the number of colonies (defined as a cluster of >40 cells) in each dish using an inverted microscope.
-
Data Analysis: Compare the number of colonies in the treated groups to the vehicle control group to determine the effect of the inhibitors on colony formation.
Macrophage Cytokine Release Assay
This assay measures the effect of SIK inhibitors on the production of pro- and anti-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound and comparator SIK inhibitors
-
24-well plates
-
ELISA kits for TNFα, IL-6, and IL-10
Procedure:
-
Cell Seeding: Seed macrophages at a density of 2.5 x 10⁵ cells per well in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or comparator compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours. Include an unstimulated control and a vehicle-treated, LPS-stimulated control.
-
Supernatant Collection: After the stimulation period, collect the cell culture supernatants and store them at -80°C until analysis.
-
Cytokine Measurement: Quantify the concentration of TNFα, IL-6, and IL-10 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine concentrations in the treated groups to the vehicle-treated, LPS-stimulated control to determine the immunomodulatory effects of the SIK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of YKL-05-099 Using a Gatekeeper Mutant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the salt-inducible kinase (SIK) inhibitor, YKL-05-099, and its on-target specificity as validated by the gatekeeper mutant strategy. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams to elucidate signaling pathways and experimental workflows.
Introduction to this compound and the Gatekeeper Mutant Strategy
This compound is a potent, ATP-competitive small molecule inhibitor of the salt-inducible kinase (SIK) family, which includes SIK1, SIK2, and SIK3.[1] These kinases are key regulators of various physiological processes, including metabolism, inflammation, and oncology, making them attractive therapeutic targets.[1][2] this compound has been shown to suppress the function of the transcription factor MEF2C in acute myeloid leukemia (AML) by inhibiting SIK3, leading to cell-cycle arrest and apoptosis.[2]
A significant challenge in kinase inhibitor development is ensuring target specificity. The "gatekeeper" residue is a conserved amino acid in the ATP-binding pocket of kinases that controls access to a hydrophobic pocket. Mutating this residue to a bulkier amino acid can render the kinase resistant to an inhibitor without affecting its catalytic activity. This "gatekeeper mutant" strategy is a powerful tool to confirm that the cellular effects of a kinase inhibitor are due to its on-target activity. In the case of SIK3, the threonine at position 142 (T142) serves as the gatekeeper residue.[2]
Comparative Analysis of this compound
Potency and Selectivity
This compound exhibits potent inhibitory activity against all three SIK isoforms. Its IC50 values are summarized in the table below. For comparison, we include HG-9-91-01, another SIK inhibitor. While potent, HG-9-91-01 is rapidly degraded in liver microsomes, making it unsuitable for in vivo studies, a key advantage of this compound.[2]
| Compound | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | In Vivo Suitability |
| This compound | ~10[1] | 40[1] | ~30[1] | Yes[2] |
| HG-9-91-01 | Pan-SIK inhibitor | (Not specified) | (Not specified) | No[2] |
While this compound is a potent SIK inhibitor, it is not entirely specific and has been shown to inhibit other kinases, such as Colony-Stimulating Factor 1 Receptor (CSF1R), SRC, and ABL.[2][3] This off-target activity is an important consideration in experimental design and interpretation of results. The dual inhibition of SIKs and CSF1R by this compound has been observed to uncouple bone formation and resorption.[3]
Gatekeeper Mutant Validation of this compound Specificity
To definitively demonstrate that the anti-leukemic effects of this compound are mediated through SIK3 inhibition, a gatekeeper mutant rescue experiment was performed.[2] AML cell lines (RN2 and MOLM-13) were engineered to express either wild-type SIK3 or the inhibitor-resistant SIK3T142Q gatekeeper mutant.
The results showed that overexpression of the SIK3T142Q mutant, but not wild-type SIK3, rescued the AML cells from this compound-induced growth arrest.[2] This provides strong evidence that the primary mechanism by which this compound exerts its anti-proliferative effects in these cells is through direct inhibition of SIK3.
Signaling Pathway of SIK3 in AML
Caption: The SIK3-HDAC4-MEF2C signaling pathway in AML.
Experimental Protocols
Lentiviral Expression of SIK3 Gatekeeper Mutant
This protocol describes the generation of AML cell lines stably expressing the SIK3 gatekeeper mutant for use in rescue experiments.
Materials:
-
pLenti-puro vectors containing wild-type SIK3 or SIK3T142Q mutant cDNA
-
HEK293T cells
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
MOLM-13 or RN2 AML cells
-
Polybrene
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the pLenti vector (wild-type SIK3 or SIK3T142Q), psPAX2, and pMD2.G plasmids using a suitable transfection reagent.
-
Virus Harvest: Harvest the lentiviral supernatant 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and concentrate if necessary.
-
Transduction of AML Cells: Seed MOLM-13 or RN2 cells at a density of 1 x 106 cells/mL. Add the lentiviral supernatant at a multiplicity of infection (MOI) of 10 in the presence of 8 µg/mL polybrene.
-
Selection: After 24 hours, replace the virus-containing medium with fresh medium. After another 24 hours, begin selection with puromycin (1-2 µg/mL) to select for successfully transduced cells.
-
Expansion and Verification: Expand the puromycin-resistant cells and verify the expression of the SIK3 constructs by Western blotting or qPCR.
Cell Viability (CellTiter-Glo) Assay
This assay is used to determine the effect of this compound on the viability of AML cells expressing wild-type SIK3 or the SIK3T142Q mutant.
Materials:
-
Wild-type SIK3 and SIK3T142Q expressing MOLM-13 or RN2 cells
-
This compound
-
DMSO (vehicle control)
-
96-well white, clear-bottom assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed the engineered AML cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound or DMSO vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay: Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the DMSO-treated control wells and plot the dose-response curves to determine the EC50 values.
Experimental Workflow for Gatekeeper Mutant Validation
Caption: Experimental workflow for validating this compound specificity.
Logical Relationship of Inhibitor Specificity
Caption: Logic of using a gatekeeper mutant for specificity assessment.
Conclusion
The use of the SIK3T142Q gatekeeper mutant has been instrumental in validating the on-target specificity of this compound in AML cells. While this compound demonstrates potent inhibition of the SIK family and is suitable for in vivo studies, its off-target activities should be considered when interpreting experimental outcomes. This guide provides researchers with the necessary information to critically evaluate and utilize this compound as a chemical probe for studying SIK biology and as a potential therapeutic agent.
References
YKL-05-099: A Comparative Analysis of In Vivo Efficacy Against Standard Therapies
For Immediate Release
This guide provides a detailed comparison of the in vivo efficacy of the novel Salt-Inducible Kinase (SIK) inhibitor, YKL-05-099, against standard-of-care treatments for Acute Myeloid Leukemia (AML) and inflammatory diseases. The content is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical data to inform future research and development.
Executive Summary
This compound is a potent and selective pan-SIK inhibitor that has demonstrated significant therapeutic potential in preclinical models of AML and inflammatory conditions.[1][2] In AML, this compound has been shown to extend survival in mouse models by targeting the SIK3-HDAC4-MEF2C signaling axis.[3][4][5] In the context of inflammation, this compound modulates cytokine responses, notably increasing anti-inflammatory IL-10 and suppressing pro-inflammatory TNFα.[6] This guide presents a side-by-side comparison of this compound's in vivo performance with standard AML chemotherapy (Cytarabine and Daunorubicin) and a leading anti-inflammatory biologic (anti-TNF-α antibody).
Comparison of In Vivo Efficacy in Acute Myeloid Leukemia (AML)
The primary standard of care for AML induction therapy is a combination of cytarabine (B982) and an anthracycline, commonly referred to as the "7+3" regimen.[7] Preclinical studies in AML mouse models provide a basis for comparing the efficacy of this compound to this established treatment.
Table 1: Comparison of In Vivo Efficacy in AML Mouse Models
| Treatment | Mouse Model | Key Efficacy Endpoint | Result | Reference |
| This compound | MLL-AF9 AML Mouse Model | Median Survival | Significantly extended survival compared to vehicle control (p=0.0027) | [8] |
| This compound | MLL-AF9 Patient-Derived Xenograft (PDX) Model | Disease Progression | Attenuated disease progression | [4] |
| Cytarabine + Daunorubicin | WEHI-3 AML Mouse Model | 40-Day Survival Rate | 41% | [9] |
| Cytarabine + Daunorubicin | WEHI-3 AML Mouse Model (treatment started 24h post-leukemia induction) | 40-Day Survival Rate | ~35-40% | [10] |
Comparison of In Vivo Efficacy in Inflammatory Disease Models
Standard treatments for many autoimmune and inflammatory diseases, such as rheumatoid arthritis, include biologic agents that target pro-inflammatory cytokines. Among the most successful are anti-TNF-α antibodies like infliximab (B1170848) and adalimumab.
Table 2: Comparison of In Vivo Efficacy in Murine Arthritis Models
| Treatment | Mouse Model | Key Efficacy Endpoint | Result | Reference |
| This compound | LPS-Induced Inflammation | Cytokine Modulation | Suppressed TNFα and potentiated IL-10 in the colon | [6] |
| Anti-TNF-α Antibody (Infliximab-like) | Collagen-Induced Arthritis (CIA) | Arthritis Score | Significant reduction in clinical severity of arthritis | [11] |
| Anti-TNF-α Antibody (Adalimumab/Humira®) | hTNFα Transgenic (Tg197) Mouse Model | Arthritis Score | 84% improvement at 3 & 10 mg/kg | [12] |
| Anti-TNF-α Antibody (Adalimumab/Humira®) | hTNFα Transgenic (Tg197) Mouse Model | Histopathology Score | 76% improvement at 3 & 10 mg/kg | [12] |
Experimental Protocols
This compound in AML Mouse Model
-
Animal Model: C57BL/6 mice were sub-lethally irradiated and transplanted with RN2 (MLL-AF9) leukemia cells.[8]
-
Treatment Regimen: this compound was administered daily via intraperitoneal (i.p.) injection for three weeks, starting on day one post-transplantation.[8]
-
Efficacy Assessment: Disease progression was monitored by bioluminescence imaging of luciferase-expressing leukemia cells. Survival was recorded and analyzed using Kaplan-Meier curves.[8]
Standard Chemotherapy in AML Mouse Model
-
Animal Model: BALB/c mice were inoculated with WEHI-3 leukemia cells to induce AML.[9][13]
-
Treatment Regimen: Cytarabine (e.g., 50 mg/kg) was administered intraperitoneally on days 15-21, and Daunorubicin (e.g., 10 mg/kg) was administered intravenously on days 15-17.[13]
-
Efficacy Assessment: The primary endpoint was the survival rate, monitored daily.[9][10]
Anti-TNF-α Antibody in Collagen-Induced Arthritis (CIA) Mouse Model
-
Animal Model: DBA/1 mice were immunized with bovine type II collagen in Complete Freund's Adjuvant (CFA) to induce arthritis.[14]
-
Treatment Regimen: Anti-TNF-α antibody was administered twice weekly, starting from day 25 after the initial immunization.[14]
-
Efficacy Assessment: The severity of arthritis was evaluated using a clinical scoring system based on paw swelling and inflammation. Histopathological analysis of the joints was also performed to assess inflammation, cartilage erosion, and bone resorption.[15]
Mechanism of Action and Signaling Pathways
This compound Signaling Pathway
This compound inhibits Salt-Inducible Kinases (SIKs), which are key regulators of inflammatory and oncogenic signaling pathways. In AML, inhibition of SIK3 by this compound leads to the dephosphorylation and nuclear translocation of HDAC4. This, in turn, represses the transcriptional activity of MEF2C, a critical factor for the survival of certain AML subtypes.[3][5]
Standard AML Chemotherapy (Cytarabine) Signaling Pathway
Cytarabine is a nucleoside analog that, once converted to its active triphosphate form (Ara-CTP), inhibits DNA polymerase and is incorporated into DNA, leading to chain termination and apoptosis in rapidly dividing cancer cells.[16][17][18]
Anti-TNF-α Antibody (Infliximab) Signaling Pathway
Anti-TNF-α antibodies, such as infliximab, bind to both soluble and transmembrane forms of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. This neutralization prevents TNF-α from binding to its receptors (TNFR1 and TNFR2), thereby inhibiting downstream inflammatory signaling pathways like NF-κB and reducing the production of other inflammatory mediators.[19][20][21][22]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for preclinical in vivo efficacy studies.
Conclusion
The preclinical data presented in this guide highlight the promising in vivo efficacy of this compound in models of AML and inflammation. In AML, this compound demonstrates a significant survival benefit, operating through a distinct mechanism of action compared to standard cytotoxic chemotherapy. In inflammatory models, its ability to modulate key cytokines suggests a potential therapeutic role comparable to established anti-TNF-α biologics. Further research, including head-to-head comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in these disease settings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Improved Survival of Leukemic Mice Treated with Sodium Caseinate in Combination with Daunorubicin without Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium Caseinate in Combination With Daunorubicin or Cytarabine Improves Survival of Mice With Long-established Leukemia | Cancer Diagnosis & Prognosis [cancerdiagnosisprognosis.org]
- 11. Anti-TNF-α antibody allows healing of joint damage in polyarthritic transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Anti-hTNF-α Variable New Antigen Receptor Format Demonstrates Superior in vivo Preclinical Efficacy to Humira® in a Transgenic Mouse Autoimmune Polyarthritis Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Combined Blockade of TNFα and IL-17A Ameliorates Progression of Collagen-Induced Arthritis without Causing Serious Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EULAR Abstract Archive [scientific.sparx-ip.net]
- 16. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 17. Cytarabine - Wikipedia [en.wikipedia.org]
- 18. Cytarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 19. pharmacyfreak.com [pharmacyfreak.com]
- 20. What is the mechanism of Infliximab? [synapse.patsnap.com]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for YKL-05-099
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper handling and disposal of YKL-05-099, a potent and selective inhibitor of Salt-Inducible Kinases (SIKs). Adherence to these procedures is critical to ensure a safe laboratory environment and compliance with regulatory standards. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | References |
| Molecular Formula | C₃₂H₃₄ClN₇O₃ | [1] |
| Molecular Weight | 600.11 g/mol | [2] |
| Appearance | Solid powder | [3] |
| Solubility | DMSO: ≥ 100 mg/mL (166.63 mM) | [2][3] |
| Ethanol: 10 mg/mL | ||
| PBS (pH 7.2): Insoluble | ||
| Storage | Store powder at -20°C for up to 4 years. | [4] |
| Store stock solutions in DMSO at -80°C for up to 1 year. | [5] |
Inhibitory Activity
| Target | IC₅₀ | References |
| SIK1 | ~10 nM | [2][5] |
| SIK2 | ~40 nM | [2][5] |
| SIK3 | ~30 nM | [2][5] |
Operational Plan: Safe Handling and Storage
Prior to disposal, the proper handling and storage of this compound are paramount to maintaining its integrity and ensuring laboratory safety.
Personal Protective Equipment (PPE):
-
Wear appropriate safety glasses, gloves, and a lab coat when handling the compound.
-
Use in a chemical fume hood with an independent air supply to avoid inhalation of dust or aerosols.[6]
Handling:
-
Avoid contact with eyes, skin, and clothing.[6]
-
Prevent the formation of dust.[6]
-
Keep away from sources of ignition.[6]
Storage:
-
Store the solid compound in a tightly sealed container in a cool, well-ventilated area away from direct sunlight at -20°C.[4][6]
-
Prepare stock solutions in a sterile environment and aliquot to minimize freeze-thaw cycles. Store stock solutions at -80°C.[5]
Disposal Plan: Step-by-Step Procedures
The disposal of this compound and its associated waste must be conducted in a manner that prevents environmental contamination and adheres to institutional and national regulations. As a research chemical, this compound should be treated as hazardous waste.
Step 1: Waste Segregation
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated Labware: Dispose of items such as pipette tips, tubes, and flasks that have come into direct contact with this compound in a designated hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound (e.g., from cell culture media, unused stock solutions) in a separate, sealed, and chemically compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Needles and syringes used for in vivo administration of this compound should be disposed of in a designated sharps container for hazardous waste.
Step 2: Container Labeling
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the concentration and the solvent if it is a liquid waste.
-
Include the date of waste accumulation.
Step 3: Storage of Waste
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Secondary containment should be used for liquid waste containers to prevent spills.
Step 4: Final Disposal
-
Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste.[6]
-
This compound waste should be transferred to a specialized disposal company in accordance with national and local legislation.[6]
-
Do not dispose of this compound down the drain or in the regular trash.[6]
Experimental Protocols
Below are detailed methodologies for common experiments involving this compound.
In Vitro Inhibition of SIK Activity in Bone Marrow-Derived Macrophages (BMDMs)
-
Cell Culture: Culture bone marrow-derived macrophages in an appropriate medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the cell culture medium to the desired final concentrations.
-
Treatment: Pre-incubate the BMDMs with this compound at various concentrations for a specified period (e.g., 24 hours).[2]
-
Stimulation: Stimulate the cells with an inflammatory agent such as Zymosan A to induce cytokine production.[2]
-
Analysis: After the incubation period, collect the cell supernatant to measure the levels of cytokines like IL-10, TNF-α, IL-6, and IL-12p40 using methods such as ELISA.[4] The cells can be lysed to analyze the phosphorylation status of SIK substrates like HDAC5 via Western blot.[5]
In Vivo Inhibition of SIK Activity in a Mouse Model
-
Animal Model: Use an appropriate mouse model (e.g., C57BL/6 mice). All animal procedures must be approved by the institutional animal care and use committee.[7]
-
Compound Formulation: Prepare the dosing solution of this compound. A common formulation is a dilution in 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, and 90% normal saline.[7] For some studies, this compound can be dissolved in PBS with 25 mM HCl.[8]
-
Administration: Administer this compound to the mice via intraperitoneal (IP) injection at the desired dosage (e.g., 6 mg/kg daily).[7][8]
-
Monitoring and Sample Collection: Monitor the animals for any adverse effects. At the end of the study period, collect blood and tissue samples for analysis.[7]
-
Analysis: Analyze serum for cytokine levels and tissue lysates for the phosphorylation of SIK substrates to assess the in vivo efficacy of this compound.[7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. xcessbio.com [xcessbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 7. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling YKL-05-099
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling YKL-05-099. Adherence to these procedures is critical for ensuring laboratory safety and proper management of this chemical compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses with side shields |
| Hand Protection | Impervious gloves (e.g., nitrile, neoprene) |
| Body Protection | Laboratory coat |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product label matches the order information.
-
Wear appropriate PPE during inspection.
Handling in the Laboratory
-
Work Area : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact : Take necessary precautions to prevent direct contact with skin, eyes, and clothing.
-
Aerosol Prevention : Avoid actions that could lead to the generation of dust or aerosols.
-
Hygiene : Wash hands thoroughly after handling.
Storage
-
Short-term (days to weeks) : Store in a dry, dark place at 0 - 4°C.
-
Long-term (months to years) : Store at -20°C.
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection : Collect all waste, including empty containers, contaminated PPE, and cleaning materials, in a designated and properly labeled hazardous waste container.
-
Container Sealing : Ensure the waste container is securely sealed to prevent leakage.
-
Disposal Vendor : Arrange for pick-up and disposal by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
Spills
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Use an inert absorbent material to contain the spill.
-
Clean : Carefully collect the absorbent material and place it in a sealed container for disposal as hazardous waste.
-
Decontaminate : Clean the spill area with an appropriate solvent.
Personal Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact : Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
